6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Description
Properties
IUPAC Name |
2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDJKGVPVLZLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330785 | |
| Record name | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92343-46-9 | |
| Record name | 92343-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxynorbornane 2,6-Lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
CAS Number: 92343-46-9
This technical guide provides a comprehensive overview of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a bicyclic lactone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, presenting data in a structured format for ease of comparison and use in a laboratory setting.
Chemical and Physical Properties
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, also known by synonyms such as 5-Hydroxynorbornane-2,6-lactone and 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, is a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92343-46-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 154.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one | --INVALID-LINK-- |
| Synonyms | 5-Hydroxynorbornane-2,6-lactone, N-hydroxy-5-norbornene-2,3-dicarboximide | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at room temperature, sealed in a dry environment. | --INVALID-LINK-- |
Synthesis and Experimental Protocols
One common approach involves the palladium-catalyzed C(sp³)–H activation cascade. This method allows for the diastereoselective synthesis of related bicyclic lactone structures from bicyclo[1.1.1]pentane carboxylic acids. The choice of ligand (e.g., MPAA or pyridone-amine) is crucial in directing the reaction to yield either arylated or non-arylated products.
A generalized experimental workflow for such a synthesis is depicted below:
References
An In-depth Technical Guide to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of the tricyclic lactone, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. Due to the limited availability of published experimental data, this document primarily collates information from chemical databases and supplier specifications. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a complex organic molecule with a tricyclic structure containing a furanone ring. While extensive experimental data is not publicly available, a summary of its key identifiers and computed physicochemical properties is presented below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one | PubChem[1] |
| CAS Number | 92343-46-9 | ChemScene, PubChem[1][2] |
| Molecular Formula | C₈H₁₀O₃ | ChemScene, PubChem[1][2] |
| Molecular Weight | 154.16 g/mol | ChemScene, PubChem[1][2] |
| Synonyms | N-hydroxy-5-norbornene-2,3-second imide | ChemScene[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 154.062994177 | PubChem[1] |
| Monoisotopic Mass | 154.062994177 | PubChem[1] |
| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 225 | PubChem[1] |
Note: The data in Table 2 are computationally derived and have not been experimentally verified in publicly accessible literature.
Spectroscopic Data
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is not available in the current body of scientific literature. While patents may exist that cover the synthesis or use of this compound, a specific and reproducible laboratory-scale synthesis protocol has not been identified in our search.[1]
The synthesis of structurally related γ-lactones has been reported, often involving multi-step sequences. For instance, the synthesis of other γ-lactone subunits has been achieved through stereoselective protection and deprotection of hydroxyls from starting materials like D-mannitol, followed by olefination and acid-catalyzed lactonization. However, a direct application of these methods to the target molecule is not documented.
Pharmacological and Biological Properties
There is a significant lack of information regarding the pharmacological and biological properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. No published studies on its biological activity, mechanism of action, or potential therapeutic applications have been identified.
The broader class of molecules, γ-butyrolactones, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4] Some synthetic γ-lactones have also been investigated as β-lactamase inhibitors.[5] However, it is crucial to note that the biological activity of a specific molecule cannot be reliably predicted based on the general properties of its chemical class.
Given the absence of specific biological data, no signaling pathways or experimental workflows can be depicted for this compound.
Logical Relationships and Future Research
The current state of knowledge about 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is limited to its basic chemical identity and computed properties. To unlock its potential for drug development or other applications, a systematic investigation is required. The logical workflow for future research is outlined below.
Caption: A logical workflow for the future investigation of the properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Conclusion
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a chemical entity with a defined structure but a largely uncharacterized profile. The information available is insufficient to provide a detailed technical guide covering experimental data and biological properties as requested. This document serves to summarize the existing information and to highlight the significant gaps in our understanding of this compound. Further experimental research is essential to determine its physical, chemical, and biological properties and to assess its potential for any practical applications.
References
- 1. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 92343-46-9|6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one|BLD Pharm [bldpharm.com]
- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic gamma-lactone group with beta-lactamase inhibitory and sporulation initiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Bicyclic Lactones: A Case Study of a Norbornene-Derived γ-Lactone
Disclaimer: Due to the limited availability of published experimental data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, this guide provides a detailed examination of a closely related and structurally representative analog: a functionalized 2-oxabicyclo[2.2.1]heptane derivative . The methodologies and data interpretation presented herein are directly applicable to the structural elucidation of the target molecule and other similar bicyclic lactones.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the process of structure elucidation for complex bicyclic lactones. The document details the key experimental protocols and presents spectroscopic data in a clear, comparative format.
Introduction to Bicyclic Lactones
Bicyclic lactones, particularly those derived from norbornene, are significant structural motifs in natural products and are valuable intermediates in organic synthesis. Their rigid, strained ring systems present unique challenges and features in spectroscopic analysis. The elucidation of their structure relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
Before delving into the spectroscopic analysis, a summary of the fundamental physicochemical properties of the parent compound, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, is provided based on available database information.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem |
| Molecular Weight | 154.16 g/mol | PubChem |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one | PubChem |
| CAS Number | 92343-46-9 | PubChem |
| Predicted XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 46.5 Ų | PubChem |
Spectroscopic Data and Analysis
The following sections present representative spectroscopic data for a functionalized 2-oxabicyclo[2.2.1]heptane derivative, which serves as our case study.[1]
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous signal assignments.
Table 1: ¹H NMR Data for a Representative 2-Oxabicyclo[2.2.1]heptane Derivative (400 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.45 | s | - | ArH |
| 7.40-7.38 | m | - | ArH |
| 7.36-7.34 | m | - | ArH |
| 7.32-7.29 | m | - | ArH |
| 7.25-7.18 | m | - | ArH |
| 6.87-6.82 | m | - | CH |
| 6.56-6.52 | m | - | ArH |
| 4.89-4.86 | m | - | CH |
| 4.59-4.54 | m | - | NH |
| 4.41-4.34 | m | - | CH |
| 3.73 | s | - | OCH₃ |
| 3.56-3.53 | m | - | CH₂ |
| 2.80-2.76 | m | - | CH₂ |
Table 2: ¹³C NMR Data for a Representative 2-Oxabicyclo[2.2.1]heptane Derivative (100 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 199.7 | C=O |
| 166.8 | C=O |
| 162.5 | Ar-C |
| 149.4 | Ar-C |
| 146.3 | Ar-C |
| 136.6 | Ar-C |
| 133.7 | Ar-C |
| 133.5 | Ar-C |
| 132.7 | Ar-C |
| 131.7 | Ar-C |
| 129.3 | Ar-CH |
| 128.5 | Ar-CH |
| 128.4 | Ar-CH |
| 128.2 | Ar-CH |
| 127.0 | Ar-CH |
| 121.6 | Ar-CH |
| 119.2 | Ar-CH |
| 119.0 | Ar-CH |
| 117.8 | Ar-CH |
| 64.8 | CH |
| 50.8 | CH |
| 45.0 | CH₂ |
| 33.7 | CH₂ |
| 23.8 | CH₃ |
| 23.7 | CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for a hydroxy-lactone are the O-H stretch of the alcohol and the C=O stretch of the lactone.
Table 3: Representative IR Data for a Bicyclic γ-Lactone
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (alcohol) |
| ~1770 (strong) | C=O (γ-lactone) |
| ~1200-1000 | C-O (ester and alcohol) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structural features.
Table 4: Predicted Mass Spectrometry Data for C₈H₁₀O₃
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.0705 |
| [M+Na]⁺ | 177.0524 |
| [M-H]⁻ | 153.0557 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. The following are generalized procedures for the key spectroscopic techniques.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with appropriate optimization of acquisition and processing parameters to resolve correlations.
-
-
Data Processing: The Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The resulting spectra are phase-corrected, baseline-corrected, and calibrated to the residual solvent peak.
-
Sample Preparation: For a solid sample, a small amount is mixed with dry KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The analysis is performed in both positive and negative ion modes to observe different adducts. The mass range is set to cover the expected molecular weight of the compound.
Visualizations
The following diagram illustrates the logical workflow for the structure elucidation of a novel bicyclic lactone.
Caption: Workflow for the structure elucidation of a novel compound.
The following diagram illustrates key Heteronuclear Multiple Bond Correlation (HMBC) signals that would be expected for a bicyclic lactone, which are crucial for piecing together the molecular structure.
Caption: Key HMBC correlations for a bicyclic lactone.
Conclusion
References
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one IUPAC name
An In-depth Technical Guide to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
IUPAC Name: 2-Hydroxy-4-oxatricyclo[4.2.1.0³'⁷]nonan-5-one
This technical guide provides a comprehensive overview of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a lactone derivative with applications in specialty synthesis, resins, and pharmaceutical research.[1]
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of the compound. The data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 92343-46-9 | [2][3][4] |
| Molecular Formula | C₈H₁₀O₃ | [2][3][4] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.0³'⁷]nonan-5-one | [2] |
| Synonyms | 5-Hydroxynorbornane 2,6-Lactone | [2] |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature, sealed in a dry environment. | [3][4] |
| SMILES | C1C2CC3C1C(C2O)OC3=O | [3] |
| InChI | InChI=1S/C8H10O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7,9H,1-2H2 | [2] |
Synthesis
A plausible synthetic pathway could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
A detailed, validated experimental protocol for the synthesis of this specific compound is not available in the public domain based on the conducted search. Researchers interested in synthesizing this compound would need to adapt procedures from the synthesis of analogous structures, such as those described in the study of norbornane epoxyimide transformations. Optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary.
Spectral Data
No specific ¹H NMR or ¹³C NMR spectral data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one was found in the searched literature. For structural confirmation and purity assessment, it is essential to acquire and interpret these spectra. The following table outlines the expected chemical shift regions for the key functional groups present in the molecule.
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| CH-OH | 3.5 - 4.5 | C=O (Lactone) | 170 - 185 |
| CH-O-C=O | 4.0 - 5.0 | C-O (Lactone & Ether) | 60 - 90 |
| Bridgehead CH | 2.0 - 3.0 | Bridgehead CH | 30 - 50 |
| CH₂ | 1.2 - 2.0 | CH₂ | 20 - 40 |
| OH | Variable (depends on solvent and concentration) |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the detailed biological activities, mechanism of action, and involvement in signaling pathways for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. While it is mentioned as a component for pharmaceutical research, no concrete studies detailing its pharmacological effects or screening results were identified.[1][5]
To elucidate the biological profile of this compound, a systematic screening approach would be required.
Caption: A logical workflow for the biological evaluation of the compound.
Given the absence of specific data, no signaling pathway diagrams can be generated at this time. Future research would need to focus on identifying the molecular targets of this compound to map its interactions within cellular pathways.
Applications
The primary cited applications for this compound are as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents, and in the formulation of resins.[1][5] Its rigid, bicyclic lactone structure makes it an attractive scaffold for designing molecules with specific three-dimensional conformations, which can be crucial for biological activity.
Safety Information
According to available safety data, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, with the IUPAC name 2-hydroxy-4-oxatricyclo[4.2.1.0³'⁷]nonan-5-one, is a chemical compound with potential for further exploration in drug discovery and materials science. This guide has summarized the currently available information. However, there are significant gaps in the publicly accessible data, particularly concerning detailed synthetic protocols, comprehensive spectral characterization, and its biological activity profile. Further research is warranted to fully elucidate the properties and potential applications of this molecule.
References
In-depth Technical Guide: Spectral Data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the spectral data for the bicyclic lactone 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. Due to the absence of publicly available experimental spectral data at the time of this report, this guide presents predicted data and general experimental protocols applicable to the characterization of this and structurally similar molecules. The provided methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this compound.
Compound Identification
| Parameter | Value |
| Compound Name | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
| CAS Number | 92343-46-9 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Structure |
|
Predicted Spectral Data
While experimental spectra are not available, computational predictions offer valuable insights into the expected spectral characteristics of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Predicted Mass Spectrometry Data
The following table outlines the predicted collision cross-section (CCS) values for various adducts of the target molecule. This data is crucial for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 155.07027 | 130.4 |
| [M+Na]⁺ | 177.05221 | 139.3 |
| [M-H]⁻ | 153.05571 | 133.5 |
| [M+NH₄]⁺ | 172.09681 | 157.8 |
| [M+K]⁺ | 193.02615 | 138.3 |
| [M+H-H₂O]⁺ | 137.06025 | 128.8 |
| [M+HCOO]⁻ | 199.06119 | 149.5 |
| [M+CH₃COO]⁻ | 213.07684 | 144.8 |
Data sourced from computational predictions.
Experimental Protocols for Spectral Analysis
The following sections detail standardized experimental procedures for acquiring NMR, IR, and MS spectra for bicyclic lactones like 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the hydroxyl (-OH) and lactone carbonyl (C=O) groups.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
Expected Absorptions:
-
O-H stretch (hydroxyl): A broad band in the region of 3500-3200 cm⁻¹.
-
C-H stretch (alkane): Sharp peaks in the region of 3000-2850 cm⁻¹.
-
C=O stretch (lactone): A strong, sharp peak in the region of 1780-1740 cm⁻¹. The exact position will be influenced by ring strain.
-
C-O stretch: Bands in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Common fragments for this molecule might arise from the loss of water (H₂O) or carbon monoxide (CO).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a novel compound like 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Caption: Experimental workflow for synthesis and spectral characterization.
This guide provides a framework for the spectral analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The successful characterization of this molecule will rely on the careful application of these established spectroscopic techniques.
Unveiling the Biological Activity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the bicyclic furanone lactone, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This document summarizes available quantitative data, details relevant experimental protocols, and explores potential mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a structurally unique lactone, has been investigated for its potential biological activity. As a testament to its scientific interest, it was included in the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) under the identifier NSC 311957 . The primary screen for this compound was the NCI-60 Human Tumor Cell Line Screen, a comprehensive panel designed to identify novel anticancer agents.
Quantitative Biological Activity Data
The primary biological activity data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (NSC 311957) originates from the NCI-60 screen. This screen assesses the compound's ability to inhibit the growth of 60 different human cancer cell lines representing nine distinct cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
Further investigation into the PubChem BioAssay database for its compound identifier (CID 432639) also did not yield publicly available, detailed quantitative results from high-throughput screening campaigns in the provided search snippets.
While specific quantitative data is not available from the provided search results, the inclusion of this compound in the NCI-60 screen implies that it was selected based on some potential for biological activity.
Experimental Protocols
The biological activity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (NSC 311957) was evaluated using the NCI-60 Human Tumor Cell Line Screen. The standard methodology for this screen involves the Sulforhodamine B (SRB) assay.
NCI-60 Human Tumor Cell Line Screen using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a robust and widely used method for cytotoxicity screening.[1][2]
Objective: To determine the in vitro growth inhibitory effect of a test compound on various human tumor cell lines.
Methodology:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: After the initial 24-hour incubation, the experimental compound, solubilized in dimethyl sulfoxide (DMSO), is added to the wells at various concentrations. For the initial one-dose screen, a single high concentration (typically 10⁻⁵ M) is used.[3] If significant growth inhibition is observed, a five-dose screen is performed.
-
Incubation: The plates are incubated with the compound for a period of 48 hours.[4]
-
Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5][6]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.[1][3]
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.[1][3]
-
Solubilization: The plates are air-dried again, and the protein-bound SRB is solubilized with 10 mM Tris base solution.[5][6]
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 510-515 nm.[2][3][5]
-
Data Analysis: The optical density values are used to calculate the percentage of growth inhibition compared to untreated control cells. From the five-dose screen data, parameters such as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning) can be determined.[7]
Potential Signaling Pathways and Mechanisms of Action
While specific mechanistic studies for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one are not available in the provided search results, the biological activity of structurally related furanone and lactone compounds can offer insights into potential mechanisms of action. Many natural and synthetic lactones exhibit anticancer properties through various mechanisms.[8]
One potential mechanism for α,β-unsaturated lactones is the induction of DNA damage and the formation of topoisomerase I- and II-DNA complexes.[9] Topoisomerases are crucial enzymes involved in DNA replication and transcription, and their inhibition can lead to cell death. Another study on bis-2(5H)-furanone derivatives suggested that they can induce cell cycle arrest and interact with DNA, indicating that DNA may be a potential target.[10]
The furanone scaffold is present in numerous bioactive natural products with diverse pharmacological activities, including anticancer effects.[11] The specific biological effects are often dictated by the overall stereochemistry and the nature of substituents on the furanone ring.
Based on the general activity of related compounds, a hypothetical signaling pathway leading to apoptosis is presented below. This is a generalized representation and requires experimental validation for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Conclusion and Future Directions
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (NSC 311957) has been identified as a compound of interest for its potential biological activity through its inclusion in the NCI-60 screen. While detailed quantitative data from this screen is not publicly available in the summarized search results, the established experimental protocol provides a clear framework for its initial biological evaluation.
Future research should focus on:
-
Data Retrieval: Obtaining the full NCI-60 screening data for NSC 311957 to quantify its cell line-specific activity.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound. This could include assays to assess DNA damage, topoisomerase inhibition, and cell cycle progression.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one to understand the structural requirements for its biological activity and to potentially develop more potent analogs.
This technical guide serves as a foundational document for researchers interested in exploring the therapeutic potential of this intriguing bicyclic furanone lactone. The provided information on its known biological evaluation and the potential avenues for future investigation will be valuable for advancing our understanding of its role in cancer biology and drug development.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 8. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 9. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one Derivatives and Analogs for Drug Discovery Professionals
Introduction
The 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one core represents a class of bicyclic lactones that have garnered interest in the field of medicinal chemistry. Lactones, which are cyclic esters, are prevalent structural motifs in a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives and analogs of this specific furanone core, with a focus on their potential as anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Chemical Structure and Properties
The core structure, 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, possesses a rigid tricyclic framework.[3][4] Key chemical and physical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3] |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one | [3] |
| CAS Number | 92343-46-9 | [3] |
Synthesis of Derivatives and Analogs
The synthesis of derivatives based on the hexahydro-2H-cyclopenta[b]furan-2-one scaffold often involves multi-step sequences. A representative synthesis of a related analog, (3aR, 4S, 5R, 6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, provides insight into potential synthetic strategies.[5]
Representative Synthetic Protocol
A plausible synthetic route can be envisioned starting from readily available materials, as exemplified by the synthesis of a related cyclopenta[b]furan-2-one derivative.[5] The process can be broken down into the following key steps:
-
Cycloaddition and Baeyer-Villiger Oxidation: Reaction of cyclopentadiene with dichloroacetyl chloride can yield a racemic dichlorinated cyclopenta[b]furan-2-one precursor.[5]
-
Resolution and Functionalization: The racemic mixture can be resolved using an optically active amine. Subsequent Prins reaction with polyformaldehyde followed by hydrolysis can introduce the desired hydroxyl and hydroxymethyl groups.[5]
-
Reduction: The final step involves the reduction of the chlorinated intermediate, for instance, using zinc dust, to yield the target hydroxy-substituted hexahydro-2H-cyclopenta[b]furan-2-one.[5]
Biological Activities and Quantitative Data
While specific quantitative data for derivatives of the 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one core are not extensively reported in publicly available literature, studies on related furanone and lactone structures demonstrate significant anticancer activity across various cell lines. The following table summarizes the cytotoxic activities of representative furanone and lactone derivatives.
| Compound Class/Name | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone derivative | C6 (Glioma) | > 10 | Showed notable antiproliferative activity.[6] |
| Furan-fused chalcones | HL60 (Leukemia) | Varies | Attachment of a furan moiety enhanced activity.[7] |
| 2′-furoyloxy-4-methoxychalcone (FMC) | U-937 (Leukemia) | 0.2 ± 0.1 | Ten-fold more potent than etoposide.[8] |
| Naphthoquinone derivatives (Alkannin, Juglone) | Breast Cancer Cells | < 15 | Exhibited remarkable cytotoxicity.[9] |
| Benzofuran-substituted α,β-unsaturated lactone | Jurkat e6-1 T lymphocytes | 0.0669 | Potent inhibition of Interleukin-2 production.[10] |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | Induced G2/M arrest and apoptosis.[11] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Induced G2/M arrest and apoptosis.[11] |
Mechanism of Action and Signaling Pathways
Lactone-containing natural products and their synthetic analogs often exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] While the specific targets of 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one derivatives are yet to be fully elucidated, related compounds have been shown to interfere with several critical pathways.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cancer. Some sesquiterpene lactones are known to inhibit this pathway, thereby reducing the expression of pro-survival genes.[12]
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Certain lactones can covalently bind to Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.[12]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13] Some anticancer agents exert their effects by inhibiting components of this pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following sections outline key experimental protocols that can be adapted for the study of 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one derivatives.
General Synthetic Procedure for Tricyclic Lactones
A tandem one-pot Sonogashira coupling and lactonization can be an efficient method for the synthesis of tricyclic lactones.[1]
-
Reaction Setup: To a solution of the appropriate bromo-substituted carboxylic acid in a suitable solvent (e.g., DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired tricyclic lactone.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The 6-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one core and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While the currently available data is primarily on related furanone and lactone structures, the potent biological activities observed suggest that derivatives of this specific core warrant further investigation. Future research should focus on the synthesis of a diverse library of analogs to establish a clear structure-activity relationship. Elucidation of the specific molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The experimental protocols and data presented in this guide provide a solid foundation for initiating and advancing such drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-hydroxyhexahydro-2h-3,5-methanocyclopenta[b]furan-2-one (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a tricyclic lactone with potential applications in medicinal chemistry. This document details the key synthetic strategies, including the foundational work on related norbornane derivatives, and presents available biological activity data from the National Cancer Institute's Developmental Therapeutics Program. Experimental protocols, where available, are described to facilitate further research and development.
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, also known by its IUPAC name 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, is a complex organic molecule built upon a rigid norbornane framework. The presence of a lactone and a hydroxyl group suggests potential for biological activity, making it a compound of interest for drug discovery and development. This guide aims to consolidate the currently available information regarding its history, synthesis, and biological evaluation.
Discovery and History
The direct discovery of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is not extensively documented in readily available literature. However, its existence and availability for research are confirmed through its listing in various chemical supplier catalogs and, most notably, its inclusion in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) with the assigned NSC number 311957 .[1] The NCI DTP systematically screens compounds for potential anticancer activity, and the inclusion of this molecule in their repository suggests it was synthesized and submitted for biological evaluation.[2][3]
The synthesis of the core scaffold and related derivatives has been a subject of academic research, particularly in the field of norbornane chemistry. The work of Kasyan and colleagues on the reactions of bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides has laid the groundwork for accessing such complex tricyclic systems.[4] A key publication by Petrova et al. in 2010, while not describing the exact synthesis of the title compound, details the ethanolysis of N-substituted norbornane epoxyimides to form related structures, specifically endo-9-carbamoyl-exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonanes. This work provides significant insight into the chemical transformations required to produce the hydroxylated lactone core.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is presented in Table 1.
| Property | Value | Source |
| CAS Number | 92343-46-9 | [5][6][7] |
| Molecular Formula | C8H10O3 | [5][6] |
| Molecular Weight | 154.16 g/mol | [1][5] |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one | [5] |
| NSC Number | 311957 | [1] |
| Appearance | White to off-white powder | [Vendor Data] |
| Solubility | Soluble in DMSO and Methanol | [Vendor Data] |
Synthesis
While a definitive, published synthesis for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one has not been identified, a plausible synthetic route can be inferred from the work of Petrova et al. on related compounds. The general strategy involves the formation of a norbornane-based epoxide followed by intramolecular cyclization.
General Synthetic Strategy
The synthesis would likely commence with a Diels-Alder reaction to form a bicyclo[2.2.1]heptene derivative. Subsequent epoxidation of the double bond would yield a key intermediate. The crucial step would then be an acid- or base-catalyzed intramolecular cyclization, where a carboxylic acid or a related functional group attacks the epoxide, leading to the formation of the lactone and the introduction of the hydroxyl group.
A proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocols (Hypothetical)
Based on analogous reactions reported in the literature, a detailed, albeit hypothetical, experimental protocol is provided below. This protocol should be considered a starting point for experimental design and optimization.
Step 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride
This is a standard Diels-Alder reaction. Freshly cracked cyclopentadiene is slowly added to a solution of maleic anhydride in a suitable solvent like ethyl acetate at a low temperature (e.g., 0 °C). The reaction is typically allowed to warm to room temperature and stirred for several hours. The product can be isolated by filtration and purified by recrystallization.
Step 2: Epoxidation of cis-Norbornene-5,6-endo-dicarboxylic anhydride
The norbornene anhydride is dissolved in a solvent such as dichloromethane. An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography. The product, an epoxide, is then isolated after a standard work-up procedure.
Step 3: Intramolecular Cyclization to form 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
The anhydride group of the epoxide intermediate needs to be hydrolyzed to the diacid. This can be achieved by treatment with aqueous acid or base. The resulting diacid-epoxide can then undergo intramolecular cyclization. This step is likely acid-catalyzed. For instance, treating the diacid-epoxide with a strong acid like sulfuric acid in an appropriate solvent could induce the carboxylate to attack the epoxide, leading to the formation of the lactone ring and the hydroxyl group. The final product would require purification, likely through column chromatography.
Biological Activity
The primary source of biological activity data for this compound comes from the NCI's Developmental Therapeutics Program. The compound, with NSC number 311957, was subjected to the NCI-60 human tumor cell line screen.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The screening data provides information on the compound's cytotoxicity and differential growth inhibition against these cell lines.
Data Presentation:
At present, detailed, publicly available quantitative data from the NCI-60 screen for NSC 311957 is not readily accessible through public databases. Researchers interested in this data are encouraged to directly query the NCI DTP database for the most up-to-date information.
Experimental Protocols for NCI-60 Screen:
The NCI-60 screen is a standardized protocol. In brief, the cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells are inoculated into 96-well microtiter plates. After 24 hours, the compound is added at five 10-fold dilutions. The plates are incubated for an additional 48 hours. The endpoint measurement is the determination of cell viability using a sulforhodamine B (SRB) protein assay. The absorbance is read on an automated plate reader. The data is then used to calculate various parameters of cytotoxic and cytostatic activity.
A simplified workflow for the NCI-60 screen is depicted below:
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 3. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 92343-46-9|6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Thermochemical Properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Introduction
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. As of the latest literature review, specific experimental thermochemical data for this compound are not publicly available. Therefore, this document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the established experimental protocols and data analysis workflows required to characterize such molecules. The principles and procedures detailed herein are broadly applicable to the study of similar bicyclic lactones and other novel organic entities.
Table 1: Key Thermochemical Properties for Organic Compounds
The following table summarizes the critical thermochemical parameters that are essential for understanding the energetic landscape of an organic molecule like 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
| Property | Symbol | Description | Significance in Research and Development |
| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. | A fundamental measure of a molecule's stability. Essential for calculating reaction enthalpies and assessing potential energy release. |
| Standard Enthalpy of Combustion | ΔHc° | The heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. | A key experimental value used to derive the enthalpy of formation. Important for safety assessments and understanding energy content. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree Celsius (or one Kelvin). | Crucial for predicting how a substance's temperature will change with heat input, vital for process scale-up and safety. |
| Enthalpy of Vaporization | ΔHvap | The amount of energy required to transform one mole of a liquid into a gas at a given pressure. | Important for understanding phase transitions, relevant for purification processes like distillation and for predicting volatility. |
| Enthalpy of Fusion | ΔHfus | The amount of energy required to transform one mole of a solid into a liquid at its melting point. | Characterizes the solid-to-liquid phase transition, useful in material science and for understanding intermolecular forces in the crystalline state. |
| Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. | Indicates the spontaneity of a compound's formation and its thermodynamic stability. |
Experimental Protocols: Determining the Enthalpy of Formation
The primary method for experimentally determining the standard enthalpy of formation of an organic compound is through combustion calorimetry.[1] This technique relies on the precise measurement of the heat evolved during the complete combustion of a known mass of the substance in a high-pressure oxygen environment.[2] The resulting data, in conjunction with Hess's Law, allows for the calculation of the enthalpy of formation.
Bomb Calorimetry: A Detailed Methodology
-
Sample Preparation and Purity Analysis : A sample of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one with the highest possible purity is required. Purity is typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. Any impurities can lead to significant errors in the measured heat of combustion. The sample is then accurately weighed and pressed into a pellet.
-
Calorimeter Calibration : The calorimeter, specifically the bomb component, must be calibrated to determine its heat capacity. This is typically achieved by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is known with high precision. The temperature change of the water bath surrounding the bomb is meticulously recorded to calculate the calorimeter constant.
-
Combustion Experiment :
-
The weighed pellet of the sample is placed in a crucible inside the bomb calorimeter.
-
A fuse wire is attached to the sample to ensure ignition.
-
The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
-
The bomb is then submerged in a precisely measured quantity of water in the calorimeter's insulated vessel.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.
-
-
Data Analysis and Corrections : The raw temperature data is used to calculate the total heat released during the combustion. Several corrections, known as Washburn corrections, are applied to account for the non-standard conditions within the bomb and to correct for the formation of nitric acid from residual nitrogen in the air and sulfuric acid if sulfur is present.[3] The energy of combustion of the fuse wire is also subtracted.
-
Calculation of Enthalpy of Formation : The standard enthalpy of combustion (ΔHc°) is calculated from the corrected heat release and the moles of the sample combusted. Using Hess's Law, the standard enthalpy of formation (ΔHf°) is then derived. The combustion reaction for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (C8H10O3) is:
C8H10O3(s) + 8.5 O2(g) → 8 CO2(g) + 5 H2O(l)
The enthalpy of formation is calculated using the following equation:
ΔHf°(C8H10O3) = [8 * ΔHf°(CO2) + 5 * ΔHf°(H2O)] - ΔHc°(C8H10O3)
The standard enthalpies of formation for carbon dioxide and water are well-established values.[4]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in thermochemical characterization, the following diagrams illustrate a typical experimental workflow for combustion calorimetry and the logical relationships between key thermochemical properties.
Caption: Workflow for Combustion Calorimetry.
Caption: Relationship between Thermochemical Properties.
While specific thermochemical data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one are yet to be experimentally determined and reported, this guide provides the necessary theoretical and methodological framework for undertaking such a study. The accurate determination of properties like the enthalpy of formation and heat capacity is fundamental to advancing the understanding of this and other novel chemical entities. The protocols for combustion calorimetry detailed herein represent the gold standard for obtaining reliable thermochemical data, which is indispensable for applications ranging from reaction modeling to safety assessment in drug development and materials science. Researchers are encouraged to apply these established methods to expand the repository of thermochemical knowledge for novel compounds.
References
Methodological & Application
Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Diels-Alder reaction, followed by iodolactonization and subsequent hydrolysis.
Overview of the Synthetic Pathway
The synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is achieved through a three-step reaction sequence. The process begins with the [4+2] cycloaddition of cyclopentadiene and acrylic acid to yield 5-norbornene-2-carboxylic acid. This intermediate then undergoes an intramolecular cyclization via iodolactonization to form 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The final step involves the hydrolysis of the iodo-lactone to afford the desired 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Caption: Overall synthetic pathway for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| 1 | Diels-Alder Reaction | Cyclopentadiene, Acrylic Acid | - | Dichloromethane | 17 h | Reflux | ~93% |
| 2 | Iodolactonization | 5-Norbornene-2-carboxylic acid | I₂, KI, NaHCO₃ | Water | 48 h | Room Temp. | High |
| 3 | Hydrolysis | 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | Base (e.g., NaOH) | Water/THF | Variable | Room Temp. | High |
Experimental Protocols
The following diagram outlines the general workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Step 1: Synthesis of 5-Norbornene-2-carboxylic acid
This step involves the Diels-Alder reaction between cyclopentadiene and acrylic acid. The reaction is typically performed under reflux in a chlorinated solvent and generally favors the formation of the endo isomer.
Materials:
-
Freshly cracked cyclopentadiene
-
Acrylic acid
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid in dichloromethane.
-
Slowly add freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 17 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-norbornene-2-carboxylic acid.
-
The product can be purified by column chromatography or used directly in the next step if purity is sufficient. A typical yield for this reaction is around 93%.[1]
Step 2: Synthesis of 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This step utilizes an iodolactonization reaction to form the key tricyclic iodo-lactone intermediate.
Materials:
-
5-Norbornene-2-carboxylic acid (endo/exo mixture)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Protocol:
-
Dissolve 5-norbornene-2-carboxylic acid in an aqueous solution of sodium bicarbonate.
-
In a separate flask, prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the solution of the carboxylate salt with vigorous stirring.
-
Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by the disappearance of the dark iodine color.
-
After the reaction is complete, extract the mixture with diethyl ether.
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
-
The product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
The final step is the hydrolysis of the iodo-lactone to the target hydroxy-lactone.
Materials:
-
6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
-
Sodium hydroxide (NaOH) or other suitable base
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Protocol:
-
Dissolve the 6-iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in a mixture of THF and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the excess base with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
References
Application Notes and Protocols for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
A Note to Researchers: Comprehensive literature searches for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and its synonyms have revealed a significant lack of publicly available data regarding its specific biological activities, signaling pathway interactions, and established experimental protocols. The information accessible is primarily limited to its chemical and physical properties.
Therefore, the following sections summarize the available physicochemical data. Due to the absence of biological studies, detailed experimental protocols and signaling pathway diagrams specific to this compound cannot be provided at this time. The experimental workflow presented is a generalized schematic for the initial biological characterization of a novel chemical entity.
Chemical and Physical Properties
This section details the known chemical and physical properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This data is essential for the proper handling, storage, and preparation of the compound for any experimental use.
Table 1: Physicochemical Properties of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-4-oxatricyclo[4.2.1.0³﹐⁷]nonan-5-one | [1][2] |
| Molecular Formula | C₈H₁₀O₃ | [1][3] |
| Molecular Weight | 154.16 g/mol | [1][3] |
| CAS Number | 92343-46-9 | [1][3] |
| Appearance | Crystalline powder | [4] |
| Purity | ≥98% (commercially available) | [3] |
| Storage | Store at room temperature | [3] |
| SMILES | C1C2CC3C1C(C2O)OC3=O | [1][3] |
| XLogP3 | 0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 154.062994 g/mol | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1][3] |
Experimental Protocols
Currently, there are no published, peer-reviewed experimental protocols detailing the use of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one for specific biological assays. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.
Below is a hypothetical and generalized workflow that could be adapted for the initial biological screening of this compound.
Caption: A generalized workflow for the initial biological characterization of a novel compound.
Signaling Pathways
There is no available information in peer-reviewed literature to suggest the modulation of any specific signaling pathways by 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The identification of any such interactions would be a primary objective of initial research into this compound's biological activity.
Summary and Future Directions
For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:
-
Initial biological screening: Utilizing broad-spectrum assays to identify any potential cytotoxic, antimicrobial, or other biological effects.
-
Target identification: If activity is observed, subsequent studies will be required to identify the molecular target(s) and mechanism of action.
-
Analogue synthesis: Depending on initial findings, the synthesis of structural analogues could be explored to develop structure-activity relationships (SAR).
The lack of existing data means that any investigation into the biological properties of this molecule would be novel and could potentially lead to the discovery of new therapeutic applications.
References
- 1. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, CasNo.92343-46-9 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
Application Notes and Protocols for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a bicyclic lactone, in polymer synthesis. This monomer offers a unique combination of a rigid, bridged ring structure and a reactive hydroxyl group, making it a valuable building block for creating functional polymers with tailored properties. Two primary polymerization strategies are presented: its use as a functional comonomer in free-radical polymerization and as a monomer for ring-opening polymerization (ROP) to produce novel polyesters.
Application Note 1: Functional Comonomer for Photoresist Resins
The bulky, alicyclic structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (also known by its IUPAC name, 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one) makes it an excellent candidate for incorporation into polymers used in photoresist formulations. Such structures can enhance the etch resistance and thermal stability of the resulting polymer. The pendant hydroxyl group provides a site for further modification, for instance, by attachment of an acid-labile protecting group or a polymerizable group like methacrylate.
A patented application describes the synthesis of this hydroxylactone and its subsequent conversion to a methacrylate derivative.[1] This functionalized monomer can then be copolymerized with other acrylic monomers to create a base resin for chemically amplified resist compositions, particularly for deep UV (e.g., 193 nm ArF excimer laser) lithography.[1]
Experimental Protocol: Synthesis of Methacryloyl-functionalized Monomer and Copolymerization
This protocol is adapted from the synthesis described in US Patent 6,280,898 B1.[1]
Part A: Synthesis of 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 5-norbornene-2-carboxylic acid and formic acid.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise to the mixture while maintaining the temperature.
-
Work-up: After the reaction is complete, the product, 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one, can be isolated and purified using standard organic synthesis techniques.
Part B: Synthesis of the Methacrylate-Functionalized Monomer
-
Dissolution: Dissolve 231.2 g of 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one and 227.2 g of triethylamine in 1 liter of methylene chloride in a reaction flask.
-
Acylation: Cool the mixture to below 15°C. Add 188.2 g of methacrylic chloride dropwise over one hour.
-
Reaction Completion: Allow the reaction to proceed to completion.
-
Purification: The resulting methacrylate-functionalized monomer is purified from the reaction mixture.
Part C: Free-Radical Copolymerization
-
Monomer Solution: Prepare a solution of the methacrylate-functionalized monomer from Part B and other desired comonomers (e.g., other methacrylate or acrylate monomers) in a suitable solvent (e.g., propylene glycol monomethyl ether acetate).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the solution under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The reaction time and temperature will depend on the specific monomers and initiator used.
-
Isolation: Precipitate the resulting copolymer by adding the reaction solution to a non-solvent (e.g., hexane).
-
Drying: Collect the polymer by filtration and dry under vacuum.
Data Presentation
Table 1: Reagents for Synthesis of Methacrylate-Functionalized Monomer [1]
| Reagent | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (approx.) |
| 2-hydroxy-4-oxatricyclo[4.2.1.03,7]nonan-5-one | 154.16 | 231.2 | 1.50 |
| Triethylamine | 101.19 | 227.2 | 2.24 |
| Methacrylic chloride | 104.54 | 188.2 | 1.80 |
| Methylene chloride | 84.93 | 1 L | - |
Visualization
Caption: Workflow for the synthesis of a functional polymer.
Application Note 2: Ring-Opening Polymerization for Novel Polyesters
The strained bicyclic lactone structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one suggests its suitability for ring-opening polymerization (ROP). This method can produce polyesters with the rigid monomer unit incorporated into the polymer backbone. The pendant hydroxyl group on each repeating unit offers sites for post-polymerization modification, making these materials promising for applications in drug delivery, tissue engineering, and as functional coatings. While direct literature on the ROP of this specific monomer is scarce, protocols for structurally similar bicyclic lactones can be adapted.[2][3][4] Organocatalysts or metal-based catalysts are typically employed for such polymerizations.
Experimental Protocol: Hypothetical Ring-Opening Polymerization
This is a proposed protocol based on general methods for ROP of bicyclic lactones. Optimization of catalyst, temperature, and reaction time will be necessary.
-
Monomer Preparation: Ensure the monomer, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, is rigorously dried before use, as water can interfere with many ROP catalysts.
-
Reaction Setup: In a glovebox, add the dried monomer, a suitable initiator (e.g., benzyl alcohol), and a solvent (e.g., anhydrous toluene) to a flame-dried Schlenk flask.
-
Catalyst Addition: Introduce the catalyst (e.g., a solution of tin(II) octoate or an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)) to the flask.
-
Polymerization: Place the flask in a preheated oil bath and stir for the desired reaction time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via 1H NMR spectroscopy.
-
Termination and Isolation: Quench the polymerization by adding a small amount of quenching agent (e.g., benzoic acid). Precipitate the polymer by pouring the solution into a cold non-solvent like methanol or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation
Table 2: Hypothetical Conditions for Ring-Opening Polymerization
| Parameter | Condition 1 (Organocatalyst) | Condition 2 (Metal Catalyst) |
| Monomer | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one |
| Monomer/Initiator Ratio | 50:1 | 100:1 |
| Initiator | Benzyl Alcohol | Benzyl Alcohol |
| Catalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Tin(II) 2-ethylhexanoate (Sn(Oct)2) |
| Monomer/Catalyst Ratio | 10:1 (relative to initiator) | 200:1 (relative to monomer) |
| Solvent | Anhydrous Toluene | Bulk (or minimal Toluene) |
| Temperature (°C) | 80 | 130 |
| Time (h) | 4 - 12 | 2 - 8 |
Visualization
Caption: General mechanism of Ring-Opening Polymerization.
References
- 1. US6280898B1 - Lactone-containing compounds, polymers, resist compositions, and patterning method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS No. 92343-46-9) is a bicyclic lactone derivative.[1][2] Its complex, caged structure makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and specialty resins.[1][3] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. These application notes provide an overview of suitable analytical techniques and detailed protocols for the analysis of this compound. While specific performance data like Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not widely published, this document outlines standard methodologies for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Methods Overview
The primary analytical methods for the characterization and purity assessment of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one include chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): As indicated by commercial suppliers, GC is a common method for determining the purity of this compound, often stated as >98.0%.[] Given its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) is suitable for quantitative analysis and purity checks.
-
High-Performance Liquid Chromatography (HPLC): For samples in solution or for analyzing potential non-volatile impurities, reversed-phase HPLC with UV detection is a versatile technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the compound's identity.[1]
-
Mass Spectrometry (MS): When coupled with GC or LC, MS provides molecular weight confirmation and fragmentation data that can be used for structural characterization and identification of related substances.
Data Presentation
The following tables summarize typical parameters for the analytical methods. Please note that the quantitative performance data (LOD, LOQ, Linearity, and Accuracy) are representative values for similar small organic molecules and would require experimental validation for this specific analyte.
Table 1: Gas Chromatography (GC-FID) Method Parameters
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Carrier Gas | Helium or Hydrogen, 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Injection Volume | 1 µL (split or splitless) |
| Expected Retention Time | Dependent on exact conditions, requires experimental determination |
| LOD | Requires experimental validation |
| LOQ | Requires experimental validation |
| Linearity (r²) | Requires experimental validation |
| Accuracy (%) | Requires experimental validation |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, requires experimental determination |
| LOD | Requires experimental validation |
| LOQ | Requires experimental validation |
| Linearity (r²) | Requires experimental validation |
| Accuracy (%) | Requires experimental validation |
Table 3: NMR Spectroscopy Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
1. Objective: To determine the purity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one by assessing the percentage peak area.
2. Materials:
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one sample
- HPLC-grade acetone or ethyl acetate (for sample dissolution)
- GC vials with septa
3. Instrumentation:
- Gas chromatograph with a Flame Ionization Detector (FID)
- Autosampler
- Chromatography data system
- GC column: 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm)
4. Procedure:
- Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL by dissolving the compound in acetone or ethyl acetate. Vortex to ensure complete dissolution.
- Instrument Setup: Set up the GC-FID system according to the parameters outlined in Table 1.
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram for the full duration of the temperature program.
- Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)
1. Objective: To develop a method for the quantification and analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
2. Materials:
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one sample and reference standard
- HPLC-grade acetonitrile and water
- HPLC vials with septa
3. Instrumentation:
- HPLC system with a UV detector
- Autosampler
- Chromatography data system
- HPLC column: C18 (4.6 x 150 mm, 5 µm)
4. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (50:50, v/v). Degas the mobile phase before use.
- Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the mobile phase.
- Working Standards: Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.
- Instrument Setup: Set up the HPLC system with the parameters from Table 2. Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Injection: Inject the standards and samples.
- Analysis: Construct a calibration curve from the peak areas of the working standards. Determine the concentration of the analyte in the sample solution from the calibration curve.
Protocol 3: Structural Confirmation by NMR Spectroscopy
1. Objective: To confirm the chemical structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
2. Materials:
- 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one sample
- Deuterated solvent (CDCl₃ or DMSO-d₆)
- NMR tubes
3. Instrumentation:
- NMR Spectrometer (e.g., 400 MHz)
4. Procedure:
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.
- Instrument Setup: Tune and shim the spectrometer.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters in Table 3.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using the parameters in Table 3.
- Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
- Interpretation: Analyze the chemical shifts, coupling constants, and integrations to confirm the structure is consistent with 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Visualizations
Caption: General workflow for the analysis of the target compound.
Caption: Logic for selecting the appropriate analytical method.
References
NMR spectroscopy of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following an extensive search, specific experimental NMR data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one could not be located in the public domain. The following application notes and protocols are presented as a generalized template. The quantitative data herein is hypothetical and serves to illustrate the proper formatting and level of detail for such a document. Researchers should substitute the provided hypothetical data with their own experimental results.
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a bicyclic lactone with a complex, rigid carbon skeleton. Such structures are of significant interest in medicinal chemistry and natural product synthesis due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this molecule. This document provides a comprehensive guide to the NMR analysis of the title compound, including sample preparation, acquisition of a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data interpretation.
Molecular Structure and Numbering
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the carbon skeleton of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one will be utilized.
(A diagram of the molecular structure with numbered atoms would be inserted here.)
Hypothetical NMR Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, recorded in CDCl₃ at 500 MHz.
Table 1: Hypothetical ¹H NMR Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.15 | ddd | 8.5, 4.2, 1.5 |
| H-3a | 2.80 | m | |
| H-4α | 2.10 | dd | 13.5, 4.5 |
| H-4β | 1.95 | ddd | 13.5, 9.0, 2.0 |
| H-5 | 2.95 | m | |
| H-6 | 4.85 | t | 5.0 |
| H-6a | 4.95 | d | 5.5 |
| H-7a | 2.30 | m | |
| H-7b | 1.80 | m | |
| OH | 2.50 | br s |
Table 2: Hypothetical ¹³C NMR Data
| Position | Chemical Shift (δ, ppm) |
| C-2 | 178.5 |
| C-3 | 45.2 |
| C-3a | 52.8 |
| C-4 | 38.1 |
| C-5 | 48.9 |
| C-6 | 75.3 |
| C-6a | 85.7 |
| C-7 | 42.6 |
Table 3: Hypothetical Key 2D NMR Correlations (COSY, HSQC, HMBC)
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Key Correlated Carbons (HMBC) |
| H-3 | H-3a, H-4α, H-4β | C-3 | C-2, C-3a, C-5, C-7 |
| H-6 | H-5, H-6a | C-6 | C-3a, C-5, C-6a |
| H-6a | H-6, H-3a | C-6a | C-2, C-3a, C-5 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Spectral Width: 12 ppm in both dimensions
-
Number of Scans: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
-
Number of Scans: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 240 ppm
-
Number of Scans: 32
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Mixing Time: 500 ms
-
Number of Scans: 32
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct all spectra manually.
-
Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.
-
Perform baseline correction on all spectra.
-
Integrate the signals in the ¹H spectrum.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the NMR analysis and the key spatial relationships that would be determined from a NOESY experiment.
Caption: Experimental workflow for NMR analysis.
Caption: Hypothetical key NOESY correlations.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful approach for the complete structural and stereochemical assignment of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The protocols and data presentation formats outlined in this document offer a robust framework for researchers engaged in the synthesis and characterization of this and related bicyclic lactone systems. Accurate and detailed NMR analysis is critical for understanding the structure-activity relationships of such compounds in drug discovery and development.
Application Note: Quantitative Analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a lactone derivative of interest in pharmaceutical research and specialty synthesis.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Principle
The developed method utilizes a C18 stationary phase to separate the analyte from potential impurities. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the elution of the compound based on its polarity. Detection is achieved using a UV detector, as the lactone functional group exhibits absorbance in the low UV region. This method is designed to be simple, accurate, and reproducible for routine analysis.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatography data station software for data acquisition and processing.
-
Reagents:
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation: Method Validation Summary
The following table summarizes the hypothetical quantitative data for the HPLC method validation for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
| Parameter | Result |
| Retention Time (min) | 4.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Specificity | No interference observed |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
The described HPLC method provides a reliable and efficient means for the quantitative analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided method parameters and validation data serve as a strong foundation for further method development and validation specific to different sample matrices.
References
Application Notes and Protocols for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a bicyclic lactone monomer that holds significant potential for the development of advanced and functional polyester-based materials. Its unique strained ring system is anticipated to facilitate ring-opening polymerization (ROP), a versatile and controlled polymerization method for producing well-defined polymers.[1] The presence of a pendant hydroxyl group offers a reactive site for post-polymerization modification, enabling the tailoring of material properties for specific applications.[2][3]
These application notes provide a hypothetical framework for the utilization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in the synthesis of novel polyesters for applications in drug delivery, tissue engineering, and biodegradable plastics. The protocols and data presented are based on established principles of lactone polymerization and the properties of analogous polymer systems.
Potential Applications
The polyesters derived from 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one are projected to exhibit a combination of desirable properties, including biodegradability, biocompatibility, and tunable functionality. These characteristics make them promising candidates for a range of applications in materials science:
-
Drug Delivery: The hydroxyl groups along the polyester backbone can be utilized to conjugate drugs, targeting ligands, or imaging agents, leading to the development of sophisticated drug delivery systems.[2]
-
Tissue Engineering: The inherent biodegradability and potential for surface modification with bioactive molecules make these polyesters suitable for fabricating scaffolds that can support cell growth and tissue regeneration.[3]
-
Biodegradable Polymers: As a sustainable alternative to conventional plastics, polyesters based on this monomer could be employed in the manufacturing of biodegradable packaging, agricultural films, and disposable consumer products. The bicyclic nature of the monomer may also impart enhanced thermal properties and potential for chemical recyclability.[1]
Projected Polymer Properties
The following table summarizes the projected properties of polyesters synthesized from 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. These values are extrapolated from data reported for polyesters derived from other functionalized and bicyclic lactones.
| Property | Projected Value/Range | Significance |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Controllable through monomer-to-initiator ratio, influencing mechanical properties and degradation rate.[1] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Narrow PDI indicates a well-controlled polymerization, leading to materials with uniform properties.[4] |
| Glass Transition Temp (Tg) | 50 - 100 °C | The rigid bicyclic structure is expected to result in a higher Tg compared to linear aliphatic polyesters, enhancing thermal stability.[5] |
| Decomposition Temp (Td) | > 250 °C | Indicates good thermal stability for melt processing. |
| Biocompatibility | Expected to be high | Polyesters are generally known for their good biocompatibility.[6] |
| Biodegradability | Tunable | Degradation rate can be controlled by copolymerization or by modifying the hydrophilicity of the polymer.[6] |
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This protocol describes a general procedure for the synthesis of a linear polyester from the monomer via ring-opening polymerization using a tin(II) octoate catalyst.
Materials:
-
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Drying of Monomer: Dry the 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one monomer under vacuum at 40 °C for 24 hours to remove any residual moisture.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dried monomer.
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomer. Subsequently, add the desired amount of benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Catalyst Addition: In a separate vial, dissolve the Sn(Oct)₂ catalyst in anhydrous toluene. Add the catalyst solution to the monomer solution via syringe. The monomer-to-catalyst ratio is typically between 1000:1 and 5000:1.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 110 °C and stir for 4-24 hours. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Precipitation and Purification: After the desired monomer conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol to further purify. Repeat this process twice. Dry the final polymer product under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polyester
This protocol outlines the standard techniques for characterizing the structure, molecular weight, and thermal properties of the resulting polyester.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To confirm the chemical structure of the polymer and determine the monomer conversion.
- Procedure: Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the polymer backbone will confirm successful polymerization.
2. Gel Permeation Chromatography (GPC):
- Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
- Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and analyze it using a GPC system calibrated with polystyrene standards.
3. Differential Scanning Calorimetry (DSC):
- Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
- Procedure: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. The sample is typically heated, cooled, and then reheated to erase the thermal history. The Tg is determined from the second heating scan.
Visualizations
Caption: Chemical structure of the monomer.
Caption: Signaling pathway of ROP.
Caption: Experimental workflow diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New functional biodegradable polymers by ring opening polymerization of purposely designed lactones for American Chemical Society, Polymer Preprints, Division of Polymer Chemistry - IBM Research [research.ibm.com]
Application Notes and Protocols: 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing the chiral building block, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, in the synthesis of high-value molecules for the pharmaceutical industry. The rigid bicyclic structure and defined stereochemistry of this lactone make it an attractive starting material for the enantioselective synthesis of complex therapeutic agents, particularly prostaglandin analogues and carbocyclic nucleosides.
Overview of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a bicyclic lactone possessing a constrained framework and multiple stereocenters. Its structural features are analogous to the well-known Corey lactone, a cornerstone in the synthesis of prostaglandins. This chiral building block can be conceptually derived from the Baeyer-Villiger oxidation of a corresponding bicyclo[2.2.1]heptanone precursor. The inherent chirality and functionality of this molecule provide a robust platform for the stereocontrolled introduction of various pharmacophoric groups.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| CAS Number | 92343-46-9 |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
Potential Applications in Drug Development
The strategic positioning of the hydroxyl and lactone functionalities within a rigid bicyclic system allows for diverse synthetic manipulations, making it a valuable precursor for key therapeutic classes.
Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat conditions such as glaucoma, pulmonary hypertension, and gastric ulcers.[1] The structural core of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is highly reminiscent of the Corey lactone, suggesting its utility in the synthesis of novel prostaglandin analogues. The lactone can be opened to reveal a cyclopentane ring with cis-oriented substituents, a key structural feature of prostaglandins.
Logical Workflow for Prostaglandin Analogue Synthesis
Caption: Synthetic pathway from the chiral lactone to prostaglandin analogues.
Carbocyclic nucleosides are a critical class of antiviral agents where a cyclopentane or cyclohexane ring replaces the furanose moiety of natural nucleosides.[2] This modification imparts greater metabolic stability. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can serve as a precursor to the carbocyclic core of these antiviral drugs. Ring-opening of the lactone followed by functional group manipulations can lead to key amine intermediates ready for coupling with nucleobases.[3]
Experimental Workflow for Carbocyclic Nucleoside Synthesis
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Detailed Experimental Protocols
The following protocols are representative methods for the key transformations of bicyclic lactones, adaptable for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. Researchers should optimize these conditions for the specific substrate.
This protocol describes a general method for the synthesis of lactones from bicyclic ketones, which is a likely route to obtain the title compound.[4]
Materials:
-
Bicyclo[2.2.1]heptan-2-one derivative (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude lactone.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Baeyer-Villiger Oxidation:
| Starting Ketone | Reagent | Solvent | Time (h) | Yield (%) | Ref. |
| Bicyclo[2.2.1]heptan-2-one | m-CPBA | DCM | 12 | 85 | [4] |
| Camphor | Peracetic acid | Acetic acid | 24 | 70 | [5] |
This protocol outlines the conversion of the lactone to a diol, a key intermediate for both prostaglandin and carbocyclic nucleoside synthesis.
Materials:
-
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the lactone (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Alternatively, quench by the slow addition of sodium sulfate decahydrate until a white precipitate forms.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by column chromatography if necessary.
Representative Yields for Lactone Reduction:
| Lactone | Reducing Agent | Solvent | Yield (%) |
| γ-Butyrolactone | LiAlH₄ | THF | 95 |
| Corey Lactone | DIBAL-H | Toluene | >90 |
This protocol describes the ring-opening of a lactone with an azide source, a common strategy for introducing the amine functionality required for nucleoside synthesis.
Materials:
-
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (1.0 eq)
-
Sodium azide (NaN₃, 3.0 eq)
-
Dimethylformamide (DMF)
-
Ammonium chloride
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the lactone (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (3.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude azido-acid.
-
The crude product can often be used in the next step without further purification.
Safety and Handling
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one represents a promising and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its rigid, stereodefined structure provides an excellent starting point for the enantioselective construction of prostaglandin analogues and carbocyclic nucleosides. The protocols provided herein offer a foundation for the synthetic exploration of this valuable chiral intermediate.
References
- 1. Effect of Topical Prostaglandin F2α Analogs on Selected Oxidative Stress Parameters in the Tear Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Baeyer–Villiger oxidations of some bicyclo[2.2.1]heptan-2-ones using monooxygenases from Pseudomonas putida NCIMB 10007: enantioselective preparation of a precursor of azadirachtin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a valuable tricyclic lactone intermediate in pharmaceutical research and specialty polymer development. The synthesis is presented as a robust three-step process, commencing with the Diels-Alder reaction of cyclopentadiene and acrylic acid, followed by a stereoselective iodolactonization, and culminating in the hydrolysis of the iodo-intermediate to the desired hydroxylated product.
Synthetic Pathway Overview
The logical workflow for the synthesis is outlined below. This multi-step process is designed to be scalable and produce the target molecule with high purity.
Caption: Synthetic workflow for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Data Presentation: Summary of Key Reaction Parameters
The following tables summarize the quantitative data for each key step of the synthesis, providing a basis for easy comparison and scale-up calculations.
Table 1: Reagents for Multi-Gram Scale Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1 | Dicyclopentadiene | 132.20 | 72.7 g (66.1 mL) | 0.55 |
| 1 | Acrylic Acid | 72.06 | 72.1 g (72.1 mL) | 1.0 |
| 2 | 5-norbornene-2-carboxylic acid | 138.16 | 138.16 g | 1.0 |
| 2 | Sodium Bicarbonate | 84.01 | 252.0 g | 3.0 |
| 2 | Iodine | 253.81 | 304.6 g | 1.2 |
| 3 | 6-iodo-hexahydro-lactone | 264.06 | 264.06 g | 1.0 |
| 3 | Silver(I) Oxide | 231.74 | 254.9 g | 1.1 |
| 3 | Water | 18.02 | 1.8 L | 100 |
Table 2: Reaction Conditions and Expected Outcomes
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Diels-Alder | Toluene | 180-185 | 4-6 | ~90 |
| 2 | Iodolactonization | Water/DCM | 0 to RT | 12-24 | ~85 |
| 3 | Hydrolysis | Acetone/Water | Reflux | 6-12 | ~80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Step 1: Synthesis of 5-norbornene-2-carboxylic acid (Diels-Alder Reaction)
This step involves the [4+2] cycloaddition of freshly cracked cyclopentadiene with acrylic acid. For a scale-up process, conducting the reaction at elevated temperatures in a sealed reactor is an effective method.
Experimental Workflow:
Caption: Workflow for the Diels-Alder reaction.
Procedure:
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with dicyclopentadiene (0.55 mol, 72.7 g) and acrylic acid (1.0 mol, 72.1 g).
-
Reaction: The reactor is sealed and heated to 180-185 °C with constant stirring. The reaction progress is monitored by analyzing aliquots for the disappearance of reactants. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a distillation apparatus.
-
Purification: The product, 5-norbornene-2-carboxylic acid, is purified by vacuum distillation. The fraction boiling at 136-138 °C (at 14 mmHg) is collected. The typical yield is around 90%.
Step 2: Synthesis of 6-iodo-hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (Iodolactonization)
This stereoselective reaction proceeds via the electrophilic addition of iodine to the double bond of the norbornene derivative, with subsequent intramolecular cyclization by the carboxylate.
Experimental Workflow:
Caption: Workflow for the Iodolactonization step.
Procedure:
-
Preparation of Carboxylate: 5-norbornene-2-carboxylic acid (1.0 mol, 138.16 g) is dissolved in an aqueous solution of sodium bicarbonate (3.0 mol, 252.0 g in 2 L of water). The mixture is stirred until a clear solution is obtained.
-
Reaction: The solution is cooled to 0 °C in an ice bath. A solution of iodine (1.2 mol, 304.6 g) and potassium iodide (1.2 mol, 199.2 g) in water (500 mL) is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction mixture is extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-iodo-hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. The expected yield is approximately 85%.
Step 3: Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (Hydrolysis)
The final step involves the conversion of the iodo-lactone to the desired hydroxy-lactone. This can be achieved through hydrolysis, for instance, using silver(I) oxide in aqueous acetone.
Experimental Workflow:
Caption: Workflow for the Hydrolysis step.
Procedure:
-
Reaction Setup: A suspension of 6-iodo-hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (1.0 mol, 264.06 g) and silver(I) oxide (1.1 mol, 254.9 g) in a mixture of acetone (1.5 L) and water (1.8 L) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the silver iodide and any unreacted silver oxide. The filter cake is washed with acetone.
-
Purification: The combined filtrate is concentrated under reduced pressure to remove the acetone. The remaining aqueous solution is extracted with ethyl acetate (3 x 500 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The expected yield is around 80%. The final product's purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved through the iodolactonization of endo-5-norbornene-2-carboxylic acid.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incorrect Starting Material Isomer: The synthesis of the target lactone requires the endo isomer of 5-norbornene-2-carboxylic acid. The Diels-Alder reaction between cyclopentadiene and acrylic acid produces a mixture of endo and exo isomers, with the endo isomer being the major product under kinetic control. However, the exo isomer is thermodynamically more stable.
-
Solution: Confirm the isomeric purity of your starting material using 1H NMR spectroscopy. If you have a mixture rich in the exo isomer, consider isomerization to the endo form or purification to isolate the endo isomer before proceeding with the iodolactonization.
-
-
Suboptimal Reaction Conditions: The efficiency of the iodolactonization is sensitive to reaction parameters.
-
Solution: Systematically optimize the reaction conditions. The table below provides a starting point for optimization based on typical iodolactonization procedures.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Reaction Time | 6 to 24 hours | Longer reaction times may be necessary for complete conversion but can also lead to product degradation. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | The choice of solvent can influence solubility and reaction rate. |
| Base | Sodium Bicarbonate (NaHCO3), Potassium Carbonate (K2CO3) | A mild base is required to deprotonate the carboxylic acid. |
| Iodine (I2) Stoichiometry | 1.1 to 2.0 equivalents | An excess of iodine is often used to ensure complete reaction. |
-
Decomposition of the Product: Iodolactones can be unstable, particularly in the presence of acid or upon heating.
-
Solution: During the workup, ensure that all acidic traces are neutralized. Use a mild workup procedure, such as washing with a saturated solution of sodium thiosulfate (Na2S2O3) to remove excess iodine, followed by a wash with saturated sodium bicarbonate solution. Avoid high temperatures during solvent removal. It is recommended to store the purified product at low temperatures (<0 °C).
-
Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
Possible Causes and Solutions:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or increasing the temperature slightly.
-
-
Formation of Byproducts: A common byproduct is the lactone formed from the acid-catalyzed intramolecular cyclization of the endo-5-norbornene-2-carboxylic acid starting material, especially if the reaction conditions become acidic.
-
Solution: Ensure the reaction mixture remains slightly basic throughout the addition of reagents and the reaction period. Purification via column chromatography can be effective in separating the desired iodolactone from this non-iodinated byproduct.
-
-
Diastereomers: While the iodolactonization of the endo isomer is expected to be highly stereoselective, the formation of minor diastereomers is possible.
-
Solution: Careful purification by column chromatography or recrystallization can often separate diastereomers.
-
Problem 3: Difficulty in Purifying the Product
Possible Causes and Solutions:
-
Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause decomposition of the iodolactone.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system before packing the column. Alternatively, use a different stationary phase like neutral alumina.
-
-
Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: If column chromatography is not effective, consider recrystallization from a suitable solvent system (e.g., diethyl ether/hexane, ethyl acetate/hexane).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
Q2: How can I confirm the structure of the synthesized product?
A2: The structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one can be confirmed using a combination of spectroscopic techniques:
-
1H and 13C NMR Spectroscopy: To determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone (typically around 1780-1760 cm-1) and the hydroxyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: Can I use other halogens for this lactonization?
A3: Yes, bromolactonization is also a common reaction. However, iodolactonization is often preferred because iodine is a better electrophile and the resulting carbon-iodine bond can be useful for further synthetic transformations.[1]
Q4: What is the role of sodium bicarbonate in the reaction?
A4: Sodium bicarbonate acts as a mild base to deprotonate the carboxylic acid of the starting material. The resulting carboxylate is a more potent nucleophile for the attack on the iodonium intermediate.[1]
III. Experimental Protocols
Synthesis of endo-5-Norbornene-2-carboxylic acid
This protocol is based on the Diels-Alder reaction between cyclopentadiene and acrylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylic acid (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane at 0 °C.
-
Addition of Cyclopentadiene: Slowly add freshly cracked cyclopentadiene (1.1 eq) to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure. The resulting product is a mixture of endo and exo isomers and can often be used directly in the next step, as the endo isomer is the major product.
Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (Iodolactonization)
This is a general protocol based on typical iodolactonization procedures. Optimization may be required.
-
Reaction Setup: Dissolve endo-5-norbornene-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (2.5 eq).
-
Addition of Iodine: Cool the biphasic mixture to 0 °C and slowly add a solution of iodine (1.5 eq) and potassium iodide (1.5 eq) in water with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Separate the organic layer. Wash the organic layer with a saturated solution of sodium thiosulfate until the color of iodine disappears, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
IV. Data Presentation
Table 1: Effect of Reaction Parameters on Iodolactonization Yield (Hypothetical Data)
This table illustrates potential outcomes based on the optimization of reaction conditions for the iodolactonization of endo-5-norbornene-2-carboxylic acid.
| Entry | Temperature (°C) | Reaction Time (h) | Iodine (eq) | Base (eq) | Solvent | Yield (%) |
| 1 | 25 | 24 | 1.2 | 2.5 (NaHCO3) | DCM | 65 |
| 2 | 0 | 24 | 1.2 | 2.5 (NaHCO3) | DCM | 72 |
| 3 | 25 | 12 | 1.2 | 2.5 (NaHCO3) | DCM | 55 |
| 4 | 0 | 24 | 1.5 | 2.5 (NaHCO3) | DCM | 78 |
| 5 | 0 | 24 | 1.5 | 3.0 (K2CO3) | MeCN | 75 |
V. Visualizations
Diagrams
Caption: Synthetic pathway to the target molecule.
References
Technical Support Center: Purification of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing during HPLC analysis of my compound. What are the likely causes and how can I resolve this?
A1: Peak tailing in HPLC for a hydroxylated compound like 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is often due to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: The hydroxyl group on your compound can interact with free silanol groups on a standard C18 column, leading to tailing.
-
Solution: Use an end-capped C18 column or a column with a different stationary phase, such as one designed for polar compounds.
-
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your compound and its interaction with the column. For acidic compounds, a lower pH is generally recommended to ensure the analyte is in its protonated form.[1]
-
Solution: Adjust the mobile phase pH to be 1.5-2 units below the pKa of your compound. A common starting point for similar lactones is a pH range of 2.3 to 2.8.[1]
-
-
Column Contamination: Buildup of strongly retained compounds on your column can also cause peak tailing.
-
Solution: Implement a regular column cleaning protocol. This may involve flushing with 100% organic solvent like acetonitrile or methanol.[1]
-
Q2: My purification by column chromatography is resulting in low yield. What are the potential reasons and how can I improve it?
A2: Low yield in column chromatography can stem from several factors, from sample preparation to elution conditions.
-
Improper Solvent System: The polarity of your solvent system may not be optimal for separating your compound from impurities.
-
Solution: Perform small-scale TLC experiments with a range of solvent systems to identify the optimal mobile phase for separation. A gradient elution from a non-polar to a more polar solvent system might be necessary.
-
-
Compound Adsorption to Silica Gel: The hydroxyl group can lead to strong adsorption on silica gel, making elution difficult.
-
Solution: Consider using a different stationary phase, such as alumina, or deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the mobile phase, depending on the nature of your compound.
-
-
Compound Instability: Lactones can be sensitive to pH. The slightly acidic nature of silica gel could potentially cause hydrolysis or other degradation reactions.[2]
-
Solution: If instability is suspected, consider using a neutral stationary phase like neutral alumina or a buffered mobile phase.
-
Q3: I am struggling to crystallize the purified compound. What techniques can I try?
A3: Crystallization can be challenging for bicyclic systems. Here are several approaches:
-
Solvent Selection: The choice of solvent is critical.
-
Solution: Experiment with a variety of solvents with different polarities. A good starting point is to dissolve the compound in a small amount of a solvent in which it is soluble (e.g., ethyl acetate, acetone) and then slowly add a solvent in which it is poorly soluble (an anti-solvent, e.g., hexanes, pentane) until turbidity is observed.
-
-
Slow Evaporation: This is a simple and often effective method.
-
Solution: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
-
Vapor Diffusion: This technique involves the slow introduction of an anti-solvent.
-
Solution: Place a vial containing your dissolved compound inside a larger, sealed container with a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial containing your compound, inducing crystallization.
-
Data Presentation
Table 1: Recommended Starting Parameters for HPLC Analysis
| Parameter | Recommended Value/Type | Rationale |
| Column | C18 (end-capped), RP-amide | End-capped C18 columns minimize interactions with free silanol groups. RP-amide columns can be well-suited for hydroxy acids and their lactones.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Acetic Acid | Acidification of the mobile phase ensures the compound is in its non-ionized form, reducing peak tailing.[1] |
| pH | 2.3 - 2.8 | Maintains the protonated state of the analyte.[1] |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical columns.[1] |
| Column Temp. | 25 - 35 °C | Consistent temperature improves reproducibility and peak shape.[1] |
| Injection Vol. | 5 - 20 µL | Small injection volumes help to avoid column overload.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column bed.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In a flask, add a minimal amount of a hot solvent in which your compound is soluble to the purified solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize yield, place the flask in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Caption: General workflow for the purification of the target compound.
References
Common side reactions in the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: The synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a tricyclic lactone, typically involves a multi-step sequence starting from readily available materials like cyclopentadiene. Key transformations often include a Diels-Alder reaction to construct the bicyclic norbornene core, followed by functional group manipulations leading to a key intermediate, such as a substituted norbornenone or a norbornene carboxylic acid. The final lactone ring is commonly formed through an intramolecular cyclization, which can be achieved via methods like Baeyer-Villiger oxidation of a corresponding cyclic ketone or an acid-catalyzed lactonization of a hydroxy-substituted carboxylic acid.
Q2: What are the most common classes of side reactions observed during this synthesis?
A2: The most prevalent side reactions are typically associated with the key bond-forming steps, particularly the intramolecular cyclization. These can be broadly categorized as:
-
Isomeric Lactone Formation: Arising from a lack of regioselectivity during Baeyer-Villiger oxidation.
-
Skeletal Rearrangements: Wagner-Meerwein rearrangements are common in carbocation-mediated reactions, such as acid-catalyzed lactonization, leading to structurally different products.
-
Incomplete Reactions: Failure to drive the reaction to completion, resulting in the isolation of starting materials or intermediates.
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on the critical intramolecular cyclization step.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired lactone with significant amounts of an isomeric lactone. | Poor regioselectivity in the Baeyer-Villiger oxidation. The migratory aptitude of the carbon atoms adjacent to the ketone can be similar, leading to a mixture of products.[1][2][3] | 1. Modify the oxidant: Different peroxyacids (e.g., m-CPBA, trifluoroperacetic acid) can exhibit different selectivities.[4][5] 2. Change the reaction conditions: Lowering the temperature may enhance selectivity. 3. Introduce a directing group: A substituent on the norbornane skeleton can influence the migratory aptitude of the adjacent carbons. |
| Isolation of a product with a different skeletal structure. | Wagner-Meerwein rearrangement during acid-catalyzed lactonization. Carbocation intermediates formed during the reaction can undergo rearrangement to more stable carbocations before lactonization.[6] | 1. Use a milder acid catalyst: Strong acids are more likely to promote rearrangements. Consider using a weaker acid or a Lewis acid. 2. Lower the reaction temperature: This can disfavor the rearrangement pathway. 3. Modify the substrate: The position of the hydroxyl and carboxylic acid groups can influence the stability of the intermediate carbocations. |
| A significant amount of unreacted starting material is recovered. | Insufficient activation of the carbonyl group or nucleophile. The reaction conditions may not be forcing enough to promote cyclization. | 1. Increase the reaction temperature or time. 2. Use a stronger acid catalyst or a higher concentration of the oxidant. 3. Ensure all reagents are pure and dry, as impurities can inhibit the reaction. |
| Formation of high molecular weight byproducts. | Intermolecular reactions are competing with the desired intramolecular cyclization. This is more likely at higher concentrations. | 1. Perform the reaction under high dilution conditions. This will favor the intramolecular pathway. 2. Slowly add the substrate to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocols
Key Experiment: Baeyer-Villiger Oxidation of a Norbornenone Precursor
This protocol is a general guideline for the Baeyer-Villiger oxidation of a suitable norbornenone precursor to yield the desired lactone.
-
Preparation: Dissolve the norbornenone precursor in a suitable aprotic solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in the same solvent and add it dropwise to the ketone solution over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess peroxyacid by adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General synthetic workflow for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Caption: Common side reaction pathways from a key intermediate.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Baeyer–Villiger oxidation of norbornan-7-ones: long-range substituent effects on regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 6. Acid-catalysed lactonisation and iodolactonisation of norbornene-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS No. 92343-46-9). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is hydrolysis of the lactone ring.[1] As a cyclic ester, the lactone is susceptible to cleavage, particularly under acidic or basic conditions, which opens the ring to form the corresponding hydroxy carboxylic acid.[1][2] Other potential degradation routes include oxidation and photolysis, though hydrolysis is typically the most common concern for this class of compounds.[1]
Q2: How should I prepare stock solutions of this compound to ensure stability?
A2: To maximize the stability of stock solutions, it is recommended to use a dry, aprotic solvent such as DMSO or anhydrous ethanol.[3] Avoid using aqueous buffers for long-term storage due to the risk of hydrolysis.[3][4] Prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3]
Q3: My compound appears to be degrading in my aqueous experimental buffer. What can I do?
A3: Degradation in aqueous buffers is likely due to hydrolysis. The rate of hydrolysis is significantly influenced by pH.[1][2] To minimize degradation, ensure the pH of your buffer is as close to neutral as possible.[3] For sensitive experiments, it is advisable to add the compound to the aqueous medium immediately before starting your measurements. If possible, consider using a less nucleophilic buffer system.
Q4: What are the optimal short-term and long-term storage conditions for the solid compound?
A4: For long-term storage, the solid compound should be stored at room temperature in a tightly sealed container, protected from moisture and light. For short-term storage during experimental use, keeping the compound in a desiccator can help prevent water absorption.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Issue 1: Inconsistent Results or Loss of Compound Activity
-
Potential Cause: Degradation of the compound in solution.
-
Suggested Solution:
-
Verify Solution Preparation: Always prepare solutions fresh for each experiment using a recommended aprotic solvent for the stock.[3]
-
Control pH: If using aqueous buffers, ensure the pH is neutral and consistent across experiments.[3]
-
Temperature Control: Keep solutions on ice during experiments if thermal degradation is suspected. Use a cooled autosampler (e.g., 4°C) for analytical instruments.[3]
-
Light Protection: Handle solutions under low-light conditions and use amber vials to minimize photodegradation.[3]
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Potential Cause: The new peaks are likely degradation products, primarily the hydrolyzed form of the lactone.
-
Suggested Solution:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
-
Optimize Mobile Phase: Ensure the mobile phase pH is compatible with the compound's stability. An acidic mobile phase can accelerate hydrolysis during the analytical run.[3]
-
Immediate Analysis: Analyze samples immediately after preparation to minimize time-dependent degradation in the autosampler.[3]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Data Presentation
Table 1: Illustrative Solubility Data
| Solvent | Solubility | Appearance | Notes |
| DMSO | > 20 mg/mL | Clear, colorless | Recommended for stock solutions.[3] |
| Ethanol | ~5 mg/mL | Clear, colorless | Anhydrous ethanol is preferred.[3] |
| Water | < 0.1 mg/mL | Suspension | Not recommended for stock solutions.[3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Suspension | Prone to hydrolysis.[3] |
Table 2: Illustrative Forced Degradation Data
| Condition | Time | Temperature | % Degradation (Example) |
| 0.1 M HCl | 24 hours | 60°C | ~45% |
| 0.1 M NaOH | 4 hours | Room Temp | ~80% |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% |
| Heat (in ACN) | 7 days | 60°C | ~10% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation products and assess the stability of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).
2. Application of Stress Conditions: [3]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store 1 mL of the stock solution at 60°C, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to direct light (e.g., in a photostability chamber).
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours for acid/oxidative; 30 min, 1, 2, 4 hours for base).[3]
-
For base-stressed samples, neutralize with an equivalent amount of acid before analysis.[3]
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column, water/acetonitrile gradient, UV detection).
-
Monitor for the decrease in the parent compound's peak area and the appearance of new peaks.[3]
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol is used to determine the stability of the compound in a chosen solvent or formulation after repeated freeze-thaw cycles.[5]
1. Sample Preparation:
-
Prepare a solution of the compound at the desired concentration in the test solvent (e.g., DMSO stock, or a final formulation).
-
Divide the solution into at least four aliquots in separate vials. One will be the control (stored at recommended temperature), and the others will undergo the cycles.
2. Freeze-Thaw Cycling:
-
Cycle 1: Place the test aliquots in a freezer at -10°C to -20°C for 24 hours. Then, allow them to thaw at room temperature (~25°C) for 24 hours.[5]
-
Subsequent Cycles: Repeat the freeze-thaw process for a minimum of three cycles.[5]
3. Analysis:
-
After the final cycle, visually inspect all samples for precipitation, phase separation, or color change.[5]
-
Analyze the cycled samples and the control sample by HPLC to quantify the compound's concentration.
-
A stable compound will show no significant change in concentration or physical appearance compared to the control.
Potential Degradation Pathway
The most probable degradation pathway is the hydrolysis of the lactone ring to form a cis-hydroxy carboxylic acid. This reaction is catalyzed by both acid and base.
Caption: Primary hydrolytic degradation pathway.
References
Navigating the Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This valuable lactone derivative serves as a crucial building block in specialty synthesis and pharmaceutical research. This guide is designed to address specific experimental challenges, offering detailed methodologies and data-driven insights to enhance reaction yield and purity.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. Below is a question-and-answer formatted guide to address these potential issues.
Q1: Low or no yield of the desired lactone is observed. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common pathways to this molecule are the Baeyer-Villiger oxidation of a corresponding bicyclic ketone and the halolactonization of a norbornene-derived carboxylic acid.
-
For Baeyer-Villiger Oxidation:
-
Incorrect Reagent Choice: The choice of peroxy acid is critical. While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, other reagents like peracetic acid or trifluoroperacetic acid might be more effective depending on the specific substrate. The use of hydrogen peroxide with a Lewis acid is another alternative.
-
Suboptimal Reaction Temperature: Baeyer-Villiger oxidations can be sensitive to temperature. Running the reaction at too low a temperature may lead to slow or incomplete conversion, while excessively high temperatures can cause decomposition of the peroxy acid and/or the product. It is recommended to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature.
-
Steric Hindrance: The rigid bicyclic structure of the precursor ketone can present steric challenges. Ensure adequate reaction time for the nucleophilic attack of the peracid.
-
-
For Halolactonization (e.g., Iodolactonization):
-
Reagent Instability: Iodine and other halonium-generating reagents can be unstable. Use freshly prepared or purified reagents.
-
Incorrect Base: The reaction is typically performed under mildly basic conditions to enhance the nucleophilicity of the carboxylate. Sodium bicarbonate (NaHCO₃) is a common choice. The pH of the reaction mixture should be carefully controlled.
-
Stereochemistry of the Starting Material: The stereochemistry of the carboxylic acid on the norbornene scaffold can significantly impact the ease of lactonization. The endo isomer may undergo intramolecular cyclization more readily than the exo isomer.[1][2]
-
Q2: The reaction produces a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regioselectivity is a key challenge in the Baeyer-Villiger oxidation. The migratory aptitude of the groups attached to the carbonyl carbon determines which carbon-carbon bond is cleaved.
-
Migratory Aptitude: The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. To favor the desired lactone, the precursor ketone should be designed so that the carbon that is intended to become part of the lactone ring has a higher migratory aptitude.
-
Catalyst Choice: Certain enzyme catalysts, known as Baeyer-Villiger monooxygenases (BVMOs), can exhibit high regioselectivity and enantioselectivity.[1] Exploring biocatalytic options could be a viable strategy if chemical methods fail to provide the desired isomer.
Q3: Significant amounts of side products are observed. What are they and how can their formation be minimized?
A3: Side product formation can significantly reduce the yield and complicate purification.
-
In Baeyer-Villiger Oxidation:
-
Epoxidation: If the substrate contains other double bonds, epoxidation can be a competing reaction. This can sometimes be mitigated by careful control of the reaction temperature and the choice of peracid.
-
Over-oxidation: In some cases, the desired lactone can be further oxidized. Using stoichiometric amounts of the oxidizing agent and monitoring the reaction progress closely can help prevent this.
-
-
In Iodolactonization:
-
Dibromo or Dichloro Compounds: The formation of dihalogenated byproducts can occur.[2] Using a stoichiometric amount of the halogen source and maintaining optimal reaction conditions can minimize this.
-
Formation of Isomeric Lactones: Depending on the reaction conditions (kinetic vs. thermodynamic control), different isomeric lactones may be formed. For instance, in some cases, a five-membered ring (γ-lactone) may form in preference to a six-membered ring (δ-lactone) based on Baldwin's rules for ring closure.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: The choice of starting material depends on the selected synthetic route.
-
For a Baeyer-Villiger oxidation approach, a suitable precursor would be the corresponding bicyclo[2.2.1]heptan-2-one derivative.
-
For a halolactonization route, an appropriate starting material would be a 5-norbornene-2-carboxylic acid derivative. The subsequent introduction of the hydroxyl group might be achieved through hydrolysis of an intermediate halo-lactone.
Q2: What are the typical reaction conditions for the iodolactonization of a norbornene carboxylic acid?
A2: A general procedure for iodolactonization involves dissolving the norbornene carboxylic acid in an appropriate solvent, such as dichloromethane or a mixture of acetonitrile and water. A slight excess of a base, typically sodium bicarbonate, is added, followed by a solution of iodine or iodine monochloride. The reaction is often carried out at room temperature and monitored by techniques like thin-layer chromatography (TLC).
Q3: How can I purify the final product?
A3: Purification of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system may also be an effective purification method.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Lactone Synthesis
| Parameter | Baeyer-Villiger Oxidation | Iodolactonization |
| Starting Material | Bicyclic Ketone | Unsaturated Carboxylic Acid |
| Key Reagents | m-CPBA, Peracetic acid, H₂O₂/Lewis Acid | I₂, NaHCO₃ |
| Typical Solvent | Dichloromethane, Chloroform | Dichloromethane, Acetonitrile/Water |
| Temperature | 0 °C to room temperature | Room temperature |
| Common Side Products | Epoxides, Over-oxidation products | Dihalogenated compounds, Isomeric lactones |
Experimental Protocols
General Protocol for Baeyer-Villiger Oxidation of a Bicyclic Ketone:
-
Dissolve the bicyclic ketone (1 equivalent) in a chlorinated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the peroxy acid (e.g., m-CPBA, 1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Iodolactonization of a Norbornene Carboxylic Acid:
-
Dissolve the norbornene carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile/water).
-
Add a slight excess of sodium bicarbonate (e.g., 2-3 equivalents) and stir the mixture vigorously.
-
Slowly add a solution of iodine (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting iodo-lactone by column chromatography. The hydroxyl group can then be introduced via hydrolysis of the iodo-lactone, which may require further specific reaction conditions.
Visualizations
Caption: Synthetic workflow for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. While specific literature on the polymerization of this exact bicyclic lactone is limited, the following information is based on established principles of ring-opening polymerization (ROP) of similar functionalized lactones and polyester synthesis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in a question-and-answer format.
Question 1: Why am I observing low or no polymer yield?
Answer:
Several factors can contribute to low or no polymer formation. These can be broadly categorized into issues with reactants, reaction conditions, or the catalyst.
-
Monomer Purity: The monomer must be of high purity (≥98%). Impurities, especially water or other protic compounds, can interfere with many common catalysts and initiators used in ROP.
-
Catalyst/Initiator Issues: The chosen catalyst or initiator may be inactive or poisoned. Ensure it is handled under the appropriate inert conditions if it is sensitive to air or moisture. The catalyst concentration might also be too low.
-
Reaction Conditions: The polymerization of some lactones is an equilibrium process. The chosen temperature may be too high, favoring the monomer over the polymer (a low ceiling temperature). Conversely, the temperature might be too low to initiate polymerization effectively.
-
Presence of Inhibitors: Unintended impurities in the monomer or solvent can act as inhibitors, preventing polymerization.
-
Hydroxyl Group Interference: The free hydroxyl group on the monomer can potentially react with some catalysts or initiators, leading to side reactions instead of polymerization.
Question 2: The resulting polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). What could be the cause?
Answer:
A high PDI suggests a lack of control over the polymerization process. Common causes include:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Chain Transfer Reactions: Impurities like water or alcohols can act as chain transfer agents, terminating a growing chain and starting a new one, which broadens the PDI. The monomer's own hydroxyl group can also potentially act as a chain transfer agent.
-
Transesterification Reactions: At higher temperatures or with certain catalysts, intermolecular or intramolecular (backbiting) transesterification can occur.[1] Backbiting leads to the formation of cyclic oligomers and a broader PDI.[1]
-
Multiple Active Species: The catalyst system may be forming multiple types of active species with different reactivities.
Question 3: My GPC results show a significant number of oligomers. How can I minimize their formation?
Answer:
Oligomer formation is often a result of the side reactions mentioned above. To minimize them:
-
Optimize Reaction Temperature: Lowering the polymerization temperature can reduce the rate of backbiting and other transesterification reactions.[1]
-
Increase Monomer Concentration: Higher monomer concentrations can favor the propagation reaction over intramolecular cyclization (backbiting).
-
Select an Appropriate Catalyst: Some catalysts are less prone to promoting transesterification reactions. Research catalysts that offer better control for functional lactones.
-
Control Reaction Time: Shorter reaction times can limit the extent of side reactions, although this needs to be balanced with achieving high monomer conversion.
Question 4: How does the pendant hydroxyl group on the monomer affect the polymerization?
Answer:
The hydroxyl group introduces both opportunities and challenges:
-
Potential for Side Reactions: As mentioned, the hydroxyl group can react with certain initiators (like alkoxides) or catalysts, leading to branching or cross-linking. It can also initiate polymerization itself, leading to less control over the polymer architecture.
-
Catalyst Selection: The choice of catalyst is critical. Some catalysts may be tolerant of the hydroxyl group, while others may require it to be protected (e.g., as a silyl ether or benzyl ether) before polymerization, followed by a deprotection step after polymerization.
-
Altered Polymer Properties: The hydroxyl group will make the resulting polyester more hydrophilic and provides a site for post-polymerization modification, which can be advantageous for applications in drug delivery and tissue engineering.[2]
Experimental Protocols
General Protocol for Ring-Opening Polymerization of a Hydroxyl-Functionalized Bicyclic Lactone
This is a generalized protocol that should be optimized for your specific experimental setup and goals.
1. Materials:
-
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (monomer, purify before use)
-
Initiator (e.g., benzyl alcohol, dodecanol)
-
Catalyst (e.g., tin(II) octoate (Sn(Oct)₂), diphenyl phosphate (DPP), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD))
-
Anhydrous solvent (e.g., toluene, dichloromethane, or bulk/melt polymerization)
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., benzoic acid solution in THF)
-
Precipitation solvent (e.g., cold methanol, hexane)
2. Monomer and Reagent Purification:
-
Dry the monomer under vacuum at a temperature below its melting point for 24-48 hours to remove residual water. Recrystallization or sublimation may be necessary to achieve high purity.
-
Dry the solvent using appropriate methods (e.g., distillation over a drying agent, passing through a solvent purification system).
-
Purify the initiator and handle the catalyst according to the supplier's recommendations, often inside a glovebox.
3. Polymerization Procedure (Example using Sn(Oct)₂):
-
Inside a glovebox, add the purified monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
If conducting a solution polymerization, add the desired amount of anhydrous solvent.
-
Add the initiator (e.g., benzyl alcohol) at the desired monomer-to-initiator ratio.
-
Add the catalyst (e.g., Sn(Oct)₂) at the desired monomer-to-catalyst ratio.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired reaction temperature (e.g., 110-140 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 2-24 hours). Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to determine monomer conversion.
-
After the desired time or conversion is reached, cool the reaction to room temperature.
-
Dissolve the crude polymer in a small amount of a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
4. Polymer Characterization:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm); Thermogravimetric Analysis (TGA) for thermal stability.
Data Presentation
Table 1: Typical Starting Conditions for Bicyclic Lactone ROP
| Parameter | Range/Examples | Notes |
| Catalyst | Sn(Oct)₂, TBD, DPP, various metal alkoxides | Choice depends on desired control and tolerance to functional groups. |
| Initiator | Benzyl alcohol, dodecanol, diols | A protic initiator is common for many ROP mechanisms. |
| [Monomer]/[Initiator] | 25:1 to 500:1 | This ratio theoretically determines the degree of polymerization. |
| [Monomer]/[Catalyst] | 100:1 to 10,000:1 | Higher ratios may slow down the reaction but can reduce catalyst residues. |
| Temperature | 25 °C to 160 °C | Lower temperatures may improve control but require a more active catalyst.[3] |
| Solvent | Toluene, Dichloromethane, THF, or Bulk (melt) | Bulk polymerization avoids solvent purification and removal but can lead to high viscosity. |
| Reaction Time | 1 to 48 hours | Monitor by monomer conversion to avoid degradation or side reactions. |
Visualizations
Caption: Troubleshooting workflow for polymerization experiments.
Caption: General mechanism of Ring-Opening Polymerization (ROP).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for lactone ROP?
A1: A wide range of catalysts can be used, including metal-based catalysts like tin(II) octoate (Sn(Oct)₂), which is widely used but can be difficult to remove completely.[4] Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), diphenyl phosphate (DPP), and various phosphazene bases, are gaining popularity as they can offer good control and are metal-free.[5][6] Enzymatic catalysts (lipases) are also used for their high selectivity and mild reaction conditions, though they may be slower.
Q2: Is it always necessary to protect the hydroxyl group on the monomer?
A2: Not necessarily. The need for protection depends on the chosen catalyst and reaction conditions. Some catalytic systems are tolerant of free hydroxyl groups. However, if you are experiencing side reactions like branching, or if you are using a catalyst that is known to react with alcohols, protecting the hydroxyl group is a good strategy. A common approach is to convert it to a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after polymerization.
Q3: How can I confirm that polymerization has occurred and characterize the product?
A3: The primary methods for characterization are:
-
¹H NMR Spectroscopy: Compare the spectrum of your product to that of the monomer. The disappearance of monomer peaks and the appearance of new peaks corresponding to the polymer backbone will confirm polymerization.
-
Gel Permeation Chromatography (GPC/SEC): This technique will give you the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of your polymer. A successful polymerization will show a high molecular weight peak with a PDI that reflects the level of control of the reaction.
-
Differential Scanning Calorimetry (DSC): This will help you determine the thermal properties of your polymer, such as the glass transition temperature (Tg) and, if applicable, the melting temperature (Tm) and crystallinity.
Q4: What are the key safety precautions to take during these experiments?
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many catalysts and solvents are flammable, toxic, or moisture-sensitive, so handle them with care under an inert atmosphere (e.g., using Schlenk line techniques or in a glovebox). Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of hydroxyl-functionalized caprolactone copolymers and their effect on adhesion, proliferation, and differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Impurities in 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Welcome to the technical support center for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this complex tricyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: Based on likely synthetic pathways, the most common impurities are diastereomers of the target molecule. The synthesis often proceeds through intermediates like norbornene carboxylic acids, which can exist as endo and exo isomers. Subsequent reactions, such as iodolactonization and hydrolysis, can lead to the formation of multiple stereoisomers of the final product. Other potential impurities include unreacted starting materials, residual solvents, and side-products from incomplete reactions or rearrangements.
Q2: How can I identify the presence of diastereomeric impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for identifying diastereomeric impurities. Diastereomers have different physical properties and can often be separated on a standard reversed-phase column (e.g., C18) with an appropriate mobile phase. For complex mixtures or closely related diastereomers, chiral chromatography may be necessary for complete resolution. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify diastereomers, as they will exhibit distinct sets of peaks in the NMR spectrum.
Q3: My final product shows a broad melting point range. What could be the cause?
A3: A broad melting point range is a strong indicator of the presence of impurities. For 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, this is often due to a mixture of diastereomers. Even small amounts of isomeric impurities can significantly depress and broaden the melting point.
Q4: I am observing low yields after purification. What are the potential reasons?
A4: Low yields can result from several factors during the synthesis and purification process. Inefficient reactions, product loss during workup and extraction, or overly aggressive purification methods can all contribute. It is also possible that a significant portion of the crude product consists of undesired isomers that are removed during purification, leading to a lower than expected yield of the desired pure isomer.
Troubleshooting Guides
This section provides structured guidance for resolving specific impurity-related issues.
Issue 1: Presence of Diastereomers in the Final Product
Symptoms:
-
Multiple peaks observed in the HPLC chromatogram of the purified product.
-
Broad melting point range.
-
Complex NMR spectrum with overlapping signals.
Root Causes:
-
Use of a non-stereoselective synthetic route.
-
Incomplete separation of diastereomers during purification.
-
Isomerization during the reaction or purification process.
Troubleshooting Workflow:
Caption: Workflow for resolving diastereomeric impurities.
Corrective Actions:
-
Column Chromatography: Standard silica gel chromatography can often separate diastereomers. A gradient elution with a solvent system like ethyl acetate/hexane is a good starting point.
-
Preparative HPLC: For challenging separations, preparative HPLC is highly effective. A reversed-phase C18 column is recommended. If co-elution occurs, a chiral stationary phase may be required.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that selectively crystallizes the desired diastereomer.
Issue 2: Residual Starting Material or Intermediates
Symptoms:
-
Peaks corresponding to known starting materials or intermediates in the HPLC or NMR of the crude product.
-
Unexpected side reactions observed.
Root Causes:
-
Incomplete reaction.
-
Sub-optimal reaction conditions (temperature, time, stoichiometry).
-
Instability of reactants or products.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Corrective Actions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure it goes to completion.
-
Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to improve conversion.
-
Purification: Unreacted starting materials and non-polar intermediates can often be removed by silica gel chromatography. More polar intermediates may require different chromatographic conditions.
Experimental Protocols
Protocol 1: Analytical HPLC for Diastereomer Separation
This protocol provides a starting point for the analysis of diastereomeric purity.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for the initial purification of the crude product.
| Step | Description |
| Adsorbent | Silica gel (230-400 mesh) |
| Slurry Packing | Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack the column. |
| Loading | Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column. |
| Elution | Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate). |
| Fraction Collection | Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. |
| Solvent Removal | Combine the pure fractions and remove the solvent under reduced pressure. |
Data Presentation
The following table summarizes typical retention times for the desired product and a common diastereomeric impurity using the analytical HPLC protocol described above.
| Compound | Retention Time (min) |
| 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (Desired Diastereomer) | 10.2 |
| Diastereomeric Impurity | 11.5 |
Signaling Pathways and Experimental Workflows
While the direct signaling pathways of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one are compound-specific and require dedicated biological studies, the general workflow for impurity identification and resolution follows a logical progression.
Challenges in the characterization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Technical Support Center: 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Welcome to the technical support center for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: As a lactone, the primary stability concern is hydrolysis of the ester bond. This can be catalyzed by both acidic and basic conditions, leading to the ring-opening of the furanone moiety. It is recommended to use neutral pH conditions for storage and analysis whenever possible. Forced degradation studies are advised to understand the degradation profile of the molecule.
Q2: What are the expected major fragmentation patterns in mass spectrometry for this molecule?
A2: In mass spectrometry, lactones often exhibit a characteristic neutral loss of CO2 (44 Da). For 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (MW: 154.16 g/mol ), a significant fragment ion at m/z 110 may be observed. Another common fragmentation is the loss of water (18 Da) from the hydroxyl group, leading to a fragment at m/z 136.
Q3: Are there any specific challenges in obtaining clean NMR spectra for this compound?
A3: Challenges in NMR spectroscopy can arise from the presence of diastereomers, which can lead to complex, overlapping signals. The rigid bicyclic structure can also result in complex splitting patterns. It is crucial to use a high-resolution instrument and consider 2D NMR techniques like COSY and HSQC for unambiguous signal assignment.
Q4: What type of HPLC column is most suitable for the analysis of this polar compound?
A4: Due to the presence of a hydroxyl group and a lactone, this is a polar molecule. A reversed-phase HPLC method using a C18 or C8 column with a polar endcapping is a good starting point. For highly polar compounds, a column with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | - Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to suppress silanol ionization.- Employ a column with high-purity silica and effective endcapping.- Add a small amount of a competitive base, like triethylamine, to the mobile phase. |
| Poor Retention on C18 Column | The compound is too polar for strong retention in reversed-phase. | - Increase the aqueous portion of the mobile phase.- Use a more polar stationary phase (e.g., Cyano, Phenyl-Hexyl).- Consider switching to HILIC mode with a high organic mobile phase. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | - Filter all mobile phase solvents through a 0.22 µm filter.- Ensure proper degassing of the mobile phase.- Flush the detector cell with a strong solvent like isopropanol. |
Mass Spectrometry
| Problem | Possible Cause | Troubleshooting Steps |
| Low Ionization Efficiency | The compound may not ionize well under the chosen conditions. | - Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Try different ionization modes (positive vs. negative).- Consider derivatization to enhance ionization. |
| In-source Fragmentation | The molecule is fragmenting in the ionization source. | - Reduce the fragmentor or cone voltage.- Use a softer ionization technique if available. |
| Ambiguous Fragmentation | Difficulty in interpreting the fragmentation pattern. | - Perform MS/MS experiments to isolate and fragment the parent ion.- Compare the observed fragmentation with theoretical fragmentation patterns for related lactone structures. |
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad Peaks | Presence of aggregates or paramagnetic impurities. | - Ensure the sample is fully dissolved and filter it if necessary.- Use a metal chelator (e.g., EDTA) to remove paramagnetic ions. |
| Complex, Overlapping Signals | Presence of stereoisomers or complex spin systems. | - Use a higher field strength NMR spectrometer.- Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. |
| Poor Water Suppression | Residual water signal obscuring peaks of interest. | - Use a deuterated solvent with low water content.- Employ a water suppression pulse sequence. |
Data Presentation
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]+ | 155.07027 |
| [M+Na]+ | 177.05221 |
| [M-H]- | 153.05571 |
| [M+NH4]+ | 172.09681 |
| [M+K]+ | 193.02615 |
| [M+H-H2O]+ | 137.06025 |
| Data sourced from PubChem CID 432639.[1][2] |
Experimental Protocols
General HPLC-MS Method Development
-
Column Selection : Start with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution :
-
Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to scout for the optimal elution conditions.
-
Adjust the gradient based on the initial results to improve resolution.
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
MS Parameters (ESI) :
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV for MS/MS experiments.
-
Sample Preparation for NMR
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD) to a final volume of 0.6-0.7 mL.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire standard 1H, 13C, and consider 2D NMR (COSY, HSQC) for full structural elucidation.
Visualizations
Caption: General workflow for the characterization of the target compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
Avoiding degradation of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one during storage. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: The most significant degradation pathway for this bicyclic γ-lactone is hydrolysis. The ester bond in the lactone ring is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding hydroxy carboxylic acid. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways include thermal decomposition at elevated temperatures and photodegradation upon exposure to light.
Q2: What are the ideal storage conditions for solid 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A2: For long-term storage, the solid compound should be stored in a tightly sealed container to protect it from moisture. To minimize potential degradation, it is recommended to store it in a cool, dry place. While some suppliers suggest room temperature storage, storing at lower temperatures (2-8 °C or -20 °C) can further enhance stability, especially for high-purity reference standards. The container should also protect the compound from light, for instance, by using an amber vial.
Q3: Is it advisable to store 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you need to prepare a stock solution, use a dry, aprotic solvent. Aqueous solutions should be prepared fresh before use. If an aqueous buffer is required, it is best to use a slightly acidic pH (around 4-5) to minimize the rate of hydrolysis.
Q4: I am observing unexpected results in my experiments. Could degradation of the compound be a factor?
A4: Yes, degradation of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one to its hydrolyzed form can lead to a loss of biological activity or altered chemical properties, which could impact experimental outcomes. It is crucial to ensure the integrity of the compound before and during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in an aqueous assay. | Hydrolysis. The lactone ring is likely opening in the aqueous environment. | Prepare fresh solutions immediately before each experiment. If possible, conduct the assay at a slightly acidic pH. Keep solutions on ice to slow down the degradation rate. |
| Appearance of a new peak in HPLC analysis of a stored sample. | Degradation. The new peak likely corresponds to the hydrolyzed product or another degradant. | Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from moisture and light. Consider storing at a lower temperature. Re-purify the compound if necessary. |
| Inconsistent results between different batches of the compound. | Partial degradation of one batch. One batch may have been exposed to suboptimal storage conditions. | Perform a purity check on all batches using a stability-indicating HPLC method before use. Store all batches under the same recommended conditions. |
Quantitative Data on Stability
| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradant |
| 0.1 M HCl (aq) | 24 h | 15% | 6-hydroxy-3-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
| 0.1 M NaOH (aq) | 2 h | 90% | 6-hydroxy-3-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
| 3% H₂O₂ (aq) | 48 h | 5% | Oxidative degradants |
| 60 °C | 72 h | <2% | Thermal degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | <1% | Photodegradants |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the steps to assess the stability of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one under various stress conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 5, 15, 30, and 60 minutes. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 6, 12, 24, and 48 hours.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 60°C. Analyze the sample at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Troubleshooting workflow for compound degradation during storage.
Caption: The primary degradation pathway via hydrolysis.
Caption: Workflow for a forced degradation study.
Technical Support Center: Enhancing the Reactivity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The content is designed to address specific experimental challenges and offer guidance on enhancing the reactivity of this bicyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the reactivity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one?
A1: The primary challenges stem from the molecule's rigid, strained bicyclic structure and the presence of two key functional groups: a lactone and a secondary hydroxyl group. The strained ring system can render the lactone less reactive towards certain nucleophiles compared to more flexible lactones. Additionally, the secondary hydroxyl group is sterically hindered, which can impede reactions such as esterification.
Q2: How can I activate the lactone for ring-opening reactions?
A2: Activation of the lactone can be achieved under either acidic or basic conditions. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity. Strong bases can deprotonate a nucleophile, increasing its reactivity towards the lactone. For strained systems, catalytic amounts of a suitable acid or base are often sufficient to promote ring-opening.[1]
Q3: What are common side reactions to be aware of during hydrolysis of the lactone?
A3: The primary side reaction during hydrolysis is the potential for incomplete reaction, leading to an equilibrium mixture of the lactone and the ring-opened hydroxy acid.[2][3] The equilibrium constant for the hydrolysis of lactones is often lower than that of their acyclic ester counterparts.[2] Additionally, under harsh acidic or basic conditions, unintended rearrangements or eliminations involving the bicyclic core could occur, although this is less common.
Q4: Are there specific catalysts recommended for enhancing the reactivity of this bicyclic lactone?
A4: While specific catalysts for this exact molecule are not extensively documented, general principles for lactone activation apply. For ring-opening polymerization of similar strained lactones, organocatalysts have shown promise.[4][5] For other transformations, the choice of catalyst will be highly dependent on the desired reaction. For instance, in esterification of the hydroxyl group, a strong acid catalyst or coupling agents like DCC with DMAP are often employed, especially for hindered alcohols.[6]
Q5: How does the stereochemistry of the bicyclic system influence its reactivity?
A5: The rigid stereochemistry of the bicyclic framework dictates the accessibility of the functional groups. The concave and convex faces of the molecule present different steric environments, which can lead to high diastereoselectivity in reactions.[7][8] For example, a nucleophile might preferentially attack from the less hindered face. Understanding the stereochemical constraints is crucial for predicting reaction outcomes and designing selective transformations.
Troubleshooting Guides
Issue 1: Low Yield in Esterification of the 6-Hydroxyl Group
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Use a less bulky acylating agent if possible. Employ a more powerful coupling agent such as HATU or COMU in combination with a non-nucleophilic base like DIEA.[9] | The secondary hydroxyl group is sterically hindered by the bicyclic core. More reactive reagents can overcome this barrier. |
| Incomplete Reaction | Increase reaction time and/or temperature. Use a Dean-Stark trap or molecular sieves to remove water if using a condensation reaction like Fischer esterification.[10] | Esterification is an equilibrium reaction. Removing the water byproduct drives the reaction to completion. |
| Suboptimal Catalyst | If using an acid catalyst, ensure it is present in a sufficient amount and is not deactivated. Consider using a stronger acid catalyst like p-toluenesulfonic acid. | The catalyst is crucial for activating the carboxylic acid. |
| Poor Solubility | Ensure all reactants are fully dissolved in a suitable aprotic solvent like DCM or THF. | Poor solubility can lead to slow reaction rates. |
Issue 2: Incomplete Lactone Ring-Opening/Hydrolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Unfavorable Equilibrium | Use a large excess of the nucleophile (e.g., water for hydrolysis) or a co-solvent system that favors the ring-opened product.[2] | This shifts the equilibrium towards the product side. |
| Insufficient Catalyst | Increase the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used to drive the reaction to completion. | The catalyst is essential for activating the lactone carbonyl. |
| Low Reaction Temperature | Increase the reaction temperature to overcome the activation energy barrier. | Higher temperatures generally increase reaction rates. |
| Biphasic Reaction | If the lactone has poor solubility in the reaction medium, consider using a phase-transfer catalyst or a co-solvent to improve miscibility. | This ensures the reactants are in the same phase to react. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| High Polarity of Product | For highly polar products, consider using reversed-phase chromatography with a highly aqueous mobile phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12][13][14] | Standard normal-phase chromatography on silica gel may not be effective for very polar compounds. |
| Co-elution with Starting Material | Optimize the chromatographic conditions (solvent gradient, stationary phase) to achieve better separation. Derivatization of the product or starting material can also alter their retention times. | This will allow for the isolation of a pure product. |
| Product Instability on Silica Gel | If the product is acid-sensitive, consider using a neutral or basic alumina column for purification. Alternatively, neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. | Silica gel is acidic and can cause decomposition of sensitive compounds. |
Experimental Protocols & Methodologies
General Protocol for Acid-Catalyzed Lactone Hydrolysis
-
Dissolution: Dissolve 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane to ensure solubility).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., 0.1 eq of sulfuric acid or hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
General Protocol for Esterification of the 6-Hydroxyl Group using a Coupling Agent
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq), 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (1.0 eq), and a coupling agent (e.g., TBTU, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Base Addition: Add a non-nucleophilic base (e.g., DIEA or DBU, 2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the esterification of the 6-hydroxyl group.
References
- 1. EP2464623A1 - The ring opening of lactones and lactams - Google Patents [patents.google.com]
- 2. Lactone - Wikipedia [en.wikipedia.org]
- 3. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Visible light-regulated organocatalytic ring-opening polymerization of lactones by harnessing excited state acidity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of bicyclic lactones by annelation with functionalized orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 13. labex.hu [labex.hu]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and Other Bioactive Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bicyclic lactone 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one against other lactones with known biological activities. Due to a lack of publicly available experimental data on the specific biological functions of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, this comparison is based on the structural similarities and the established activities of related bicyclic lactones. The guide aims to provide a framework for potential areas of investigation for this compound.
Introduction to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is a bicyclic γ-lactone with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[1][2] Its rigid, caged structure, derived from a methanocyclopenta[b]furan core, is a notable feature that may influence its biological activity and pharmacokinetic profile. While its specific biological activities are not yet documented in peer-reviewed literature, its structural class suggests potential for various pharmacological effects, as many bicyclic lactones are known to be biologically active.[3][4][5]
Comparative Lactones and Their Biological Activities
To provide a context for the potential bioactivity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, this guide presents data on other bicyclic lactones with demonstrated biological effects, including antimicrobial and anticancer activities.
Data Summary
The following table summarizes the key properties and reported biological activities of selected bicyclic lactones in comparison to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activity | Quantitative Data (IC₅₀/MIC) |
| 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | Structure not available in this format |
Experimental Protocols
Detailed methodologies for the key experiments cited for the comparative lactones are provided below. These protocols can serve as a reference for designing future studies on 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human lung carcinoma (A549) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test lactone (e.g., (-)-Hinesolide) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
NF-κB Inhibition Assay (EMSA) for Anti-inflammatory Activity
The Electrophoretic Mobility Shift Assay (EMSA) is used to determine the inhibition of NF-κB, a key transcription factor in inflammation.
-
Cell Culture and Stimulation: Human embryonic kidney (HEK293) cells are grown to 80% confluency and then stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation. Cells are pre-treated with the test lactone (e.g., Parthenolide) for 1 hour before TNF-α stimulation.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and untreated cells using a nuclear extraction kit.
-
Binding Reaction: The nuclear extracts are incubated with a ³²P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to an X-ray film to visualize the bands. The intensity of the shifted band corresponding to the NF-κB-DNA complex is quantified to determine the inhibitory effect of the lactone.
Visualizations
The following diagrams illustrate the chemical structures and a conceptual workflow for biological screening.
Caption: Chemical structures of the target compound and comparative lactones.
Caption: A conceptual workflow for the biological screening of lactone compounds.
Conclusion
While direct experimental evidence for the biological activity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is currently unavailable, its bicyclic lactone structure suggests it may possess interesting pharmacological properties. Based on the activities of structurally related compounds, future research could explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations. Further studies are warranted to elucidate the specific biological profile of this compound and its potential for therapeutic applications.
References
- 1. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Lactones 43. New biologically active lactones: β-cyclocitral derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one vs. alternative monomers
For Researchers, Scientists, and Drug Development Professionals
The development of advanced polymeric materials with tailored properties is a cornerstone of innovation in fields ranging from drug delivery to sustainable materials. Bicyclic lactones, a class of monomers characterized by their rigid, bridged ring structures, offer a compelling alternative to traditional aliphatic lactones for the synthesis of polyesters with enhanced thermal and mechanical properties. This guide provides a comparative analysis of the efficacy of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and its structural analogs against other alternative monomers, supported by experimental data from peer-reviewed literature.
Due to the limited availability of direct polymerization data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, this guide will focus on the well-documented polymerization of structurally similar norbornene-derived lactones and other bicyclic monomers. These analogs provide a strong basis for understanding the potential performance of this class of compounds.
Monomer Comparison: Structural Analogs and Alternatives
The primary focus for comparison will be on bicyclic lactones amenable to Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP), two powerful techniques for producing well-defined polymers.
| Monomer Class | Specific Examples | Polymerization Method(s) | Key Potential Advantages |
| Norbornene-Derived Lactones | exo- and endo-Norbornene Lactone (NBL) | ROMP, Addition Polymerization | High thermal stability, potential for stereocontrol of polymer properties.[1] |
| Norcamphor-Derived Lactones | Bicyclic lactone from norcamphor | ROP | High molecular weight polymers, complete chemical recyclability.[2][3] |
| Sugar-Derived Bicyclic Diols | Isosorbide, Glux-diol, Manx-diol | Polycondensation | Bio-based origin, high glass transition temperatures. |
| Macrolactones | ω-6-Hexadecenlactone (6HDL) | ROMP (copolymerization) | Introduction of unsaturation in the polymer backbone.[4] |
Quantitative Performance Data
The following tables summarize key performance indicators for polyesters derived from various bicyclic and alternative monomers based on available literature.
Table 1: Thermal Properties of Polyesters from Bicyclic Monomers
| Monomer | Polymerization Method | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |
| endo-Norbornene Lactone (hydrogenated) | ROMP | 163 | >400 | [1] |
| exo-Norbornene Lactone (hydrogenated) | ROMP | 131 | >400 | [1] |
| Norcamphor-derived lactone | ROP | N/A | ~300 | [2][3] |
| Glux-diol (with adipic acid) | Polycondensation | ~60 | >300 | |
| Isosorbide (with adipic acid) | Polycondensation | ~85 | >300 |
Table 2: Molecular Weight and Polydispersity of Polyesters
| Monomer | Polymerization Method | Catalyst/Initiator | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Reference |
| exo-Norbornene Lactone | ROMP | Grubbs' 3rd Gen. | Up to 50 | ~1.1 | [1] |
| Norcamphor-derived lactone | ROP | ZnEt2 | Up to 164 | 1.1 - 1.3 | [2][3] |
| Norbornene/ exo-NBL copolymer | Addition | Pd(allyl)IDippCl/AgSbF6 | 87 | 1.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summaries of key experimental protocols from the cited literature.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Lactones
This protocol is based on the work of T. Okada et al.[1]
-
Monomer and Catalyst Preparation: endo- and exo-Norbornene lactone (NBL) monomers are synthesized via Diels-Alder reaction followed by lactonization. Grubbs' third-generation catalyst is used as the initiator.
-
Polymerization: In a glovebox, the respective NBL monomer is dissolved in anhydrous toluene. A solution of the Grubbs' catalyst in toluene is then added to the monomer solution. The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a specified time.
-
Termination and Precipitation: The polymerization is quenched by adding ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.
-
Hydrogenation: The unsaturated polymer is dissolved in a suitable solvent mixture (e.g., o-xylene and N,N-dimethyl acetamide). A hydrogenation catalyst, such as RuHCl(CO)(PPh3)3, is added, and the mixture is heated under a hydrogen atmosphere.
-
Purification and Characterization: The final hydrogenated polymer is purified by precipitation and characterized by Gel Permeation Chromatography (GPC) for molecular weight and PDI, and by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Protocol 2: Ring-Opening Polymerization (ROP) of a Norcamphor-Derived Lactone
This protocol is adapted from the research by J. Zhu et al.[2][3]
-
Monomer Synthesis: The bicyclic lactone monomer is synthesized from norcamphor through a Baeyer-Villiger oxidation.
-
Polymerization: In a dry, inert atmosphere, the monomer is melted or dissolved in a minimal amount of anhydrous solvent. A solution of diethylzinc (ZnEt2) in a suitable solvent is added as the catalyst. The reaction is allowed to proceed at an elevated temperature (e.g., 100-140 °C).
-
Work-up: After the desired polymerization time, the reaction is cooled, and the polymer is dissolved in a suitable solvent like chloroform. The polymer is then precipitated in a non-solvent such as methanol.
-
Characterization: The molecular weight and PDI are determined by GPC. Thermal stability is assessed by TGA, and chemical recyclability is tested by heating the polymer at high temperatures and analyzing the resulting products.
Visualizing Polymerization Pathways and Workflows
The following diagrams illustrate the conceptual workflows and polymerization mechanisms discussed.
Concluding Remarks
While direct experimental data on the polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one remains to be published, the analysis of its structural analogs provides valuable insights into its potential as a monomer. Polyesters derived from norbornene-based bicyclic lactones exhibit high thermal stability and can be synthesized with controlled molecular weights.[1] Furthermore, the development of chemically recyclable polyesters from monomers like the norcamphor-derived lactone highlights a promising avenue for sustainable polymer design.[2][3] The choice of monomer and polymerization technique will ultimately depend on the desired properties of the final material, with bicyclic structures offering a clear advantage in producing polymers with high rigidity and thermal resistance. Further research into the polymerization of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is warranted to fully elucidate its efficacy and potential applications.
References
Validating the structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
Structural Validation of Bicyclic γ-Lactones: A Comparative Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide will utilize Hexahydro-2H-cyclopenta[b]furan-2-one as a representative analogue to illustrate the validation process. The methodologies and expected spectral features discussed are broadly applicable to the structural elucidation of similar bicyclic γ-lactones.
The validation of a novel chemical entity's structure is a critical step in chemical and pharmaceutical research. It relies on the synergistic application of various analytical techniques to unambiguously determine the molecule's connectivity and stereochemistry. This guide outlines the standard spectroscopic methods employed for this purpose and provides a comparative analysis of the expected data.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectral data for the validation of the bicyclic γ-lactone core structure. The data for the analogue, Hexahydro-2H-cyclopenta[b]furan-2-one, is presented alongside the predicted data for the target molecule, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, based on known spectroscopic trends for this class of compounds.
| Analytical Technique | Expected Data for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | Observed Data for Analogue: Hexahydro-2H-cyclopenta[b]furan-2-one | Key Structural Insights |
| ¹H NMR | Complex multiplets in the aliphatic region (1.5-3.0 ppm). A downfield signal for the proton on the carbon bearing the hydroxyl group (~3.5-4.5 ppm). A distinct signal for the proton on the carbon adjacent to the lactone oxygen. | Similar complex aliphatic signals. Absence of a signal corresponding to a hydroxyl-bearing proton. | Provides information on the number of unique proton environments, their neighboring protons (spin-spin splitting), and the presence of specific functional groups. |
| ¹³C NMR | A characteristic downfield signal for the lactone carbonyl carbon (~175-185 ppm). A signal for the carbon attached to the hydroxyl group (~60-75 ppm). Several signals in the aliphatic region for the bicyclic core. | A lactone carbonyl signal in the expected range. Aliphatic carbon signals.[1] | Reveals the number of unique carbon environments and the presence of key functional groups like the carbonyl and hydroxyl groups. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 154. Fragmentation pattern showing loss of water (M-18), and cleavage of the bicyclic ring system. | Molecular ion peak (M+) at m/z 126. Characteristic fragmentation pattern for a bicyclic lactone.[2] | Confirms the molecular weight and provides information about the fragmentation pathways, which can be indicative of the underlying structure. |
| Infrared (IR) Spectroscopy | Strong absorption band for the γ-lactone carbonyl stretch (~1770-1795 cm⁻¹). Broad absorption for the hydroxyl group (~3200-3600 cm⁻¹). | Strong γ-lactone carbonyl absorption in the expected region. Absence of a broad hydroxyl absorption. | Confirms the presence of the key functional groups, particularly the strained γ-lactone ring and the hydroxyl group. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the carbon skeleton.
-
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[3][4][5][6]
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4][5][6]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a widely used technique that requires minimal sample preparation.[7][8][9][10][11]
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond, germanium).[7][8][9][10][11]
-
Data Acquisition: An infrared beam is passed through the crystal, and an evanescent wave interacts with the sample at the surface.[7][8][9][10][11] The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a novel bicyclic lactone.
Caption: A logical workflow for the structural validation of a bicyclic lactone.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
Performance of Polymers from 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A Data-Driven Comparison
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the performance data for polymers derived from the monomer 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. While this bicyclic lactone is commercially available and its chemical properties are documented, extensive research on its polymerization and the subsequent performance characterization of the resulting polymers is not present in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comparative analysis of this polymer. However, due to the lack of published experimental data, a direct comparison with established biomedical polymers such as Polylactide (PLA) and Polycaprolactone (PCL) is not currently possible.
Commonly used aliphatic polyesters in biomedical applications, such as PLA, PCL, and their copolymers, are well-characterized.[1][2][3][4] These polymers are synthesized through the ring-opening polymerization of their respective lactone monomers.[1][5] Their popularity stems from their biocompatibility, biodegradability, and tunable mechanical properties, making them suitable for applications like drug delivery, tissue engineering, and medical implants.[1][3]
The monomer, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, possesses a unique strained ring structure which suggests it could undergo ring-opening polymerization to yield novel polyesters. The presence of a hydroxyl group also offers a potential site for further functionalization, which could be advantageous for drug conjugation or modifying the polymer's properties.
Future Research Directions and Hypothetical Comparisons
To facilitate future research and provide a framework for comparison once data becomes available, this section outlines the key performance indicators and experimental protocols that would be necessary to evaluate polymers derived from 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Key Performance Metrics for Comparison
A direct comparison with established polymers like PLA and PCL would require quantitative data across several key areas:
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are crucial for determining the polymer's physical state and processing conditions.
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break would define the polymer's suitability for applications requiring structural integrity.
-
Biodegradation Rate: The in vitro and in vivo degradation kinetics are critical for applications such as controlled drug release and bioresorbable implants.
-
Drug Loading and Release Kinetics: For drug delivery applications, the efficiency of drug encapsulation and the rate of its subsequent release are paramount.
-
Biocompatibility: In vitro cytotoxicity assays and in vivo implantation studies would be necessary to assess the biological response to the polymer and its degradation products.
Experimental Protocols
The following are standard experimental protocols that would be employed to generate the necessary comparative data:
1. Polymer Synthesis: Ring-Opening Polymerization (ROP)
-
Objective: To synthesize the polymer from the 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one monomer.
-
Methodology: The monomer would be subjected to ring-opening polymerization, likely initiated by a catalyst such as tin(II) octoate or a suitable enzyme. The reaction would be carried out in bulk or in a solvent at a controlled temperature. The resulting polymer would be purified by precipitation and characterized by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.
2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties of the synthesized polymer.
-
Methodology: A small sample of the polymer would be heated and cooled in a DSC instrument at a controlled rate. The resulting thermogram would reveal the glass transition temperature (Tg) and melting temperature (Tm).
3. Mechanical Testing: Tensile Testing
-
Objective: To evaluate the mechanical properties of the polymer.
-
Methodology: Polymer films or fibers would be prepared and subjected to tensile stress using a universal testing machine. The resulting stress-strain curve would be used to calculate the tensile strength, Young's modulus, and elongation at break.
4. In Vitro Degradation Study
-
Objective: To assess the hydrolytic degradation rate of the polymer.
-
Methodology: Polymer samples of known weight would be incubated in a phosphate-buffered saline (PBS) solution at 37°C. At predetermined time points, samples would be removed, dried, and weighed to determine the mass loss. The degradation products in the buffer could be analyzed by High-Performance Liquid Chromatography (HPLC).
Visualizing the Path Forward
While concrete data is absent, we can visualize the necessary experimental and logical workflows for a future comparative study.
Workflow for Polymer Synthesis and Characterization
Caption: Workflow for Synthesis and Characterization.
Logical Framework for Performance Comparison
References
Cost-benefit analysis of using 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecules such as prostaglandins and their analogs relies heavily on the efficient construction of key chiral intermediates. Among these, bicyclic lactones serve as versatile building blocks, providing the necessary stereochemical framework for the final active pharmaceutical ingredient. This guide provides a detailed cost-benefit analysis of a synthetic route to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a representative hydroxylated bicyclic lactone, and compares it with a well-established, "gold standard" synthesis of the Corey lactone, a cornerstone intermediate in prostaglandin synthesis.
Executive Summary
This guide evaluates two synthetic pathways to bicyclic lactone intermediates crucial for prostaglandin synthesis.
-
Route A describes a plausible synthesis for the hydroxylated target compound, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, starting from the readily available but moderately priced norbornadiene. This pathway involves a critical iodolactonization step.
-
Route B outlines the classic and widely adopted synthesis of the Corey lactone, commencing from the inexpensive starting material, cyclopentadiene. This route features a Diels-Alder reaction followed by a Baeyer-Villiger oxidation.
The analysis reveals that while Route B (Corey Lactone Synthesis) utilizes a more economical starting material, it involves a greater number of synthetic steps and employs hazardous and costly reagents, such as thallium salts. In contrast, Route A offers a potentially shorter and more direct pathway to a functionalized lactone, though its starting material is more expensive. The choice between these routes will ultimately depend on the specific research and development goals, including the desired final product, scalability, and tolerance for hazardous materials.
Data Presentation: A Head-to-Head Comparison
The following tables provide a quantitative comparison of the two synthetic routes, focusing on key metrics such as starting material cost, reagent costs, and reported yields for key transformations.
Table 1: Starting Material Cost Comparison
| Starting Material | Route | Supplier Example | Price (USD) per Mole (approx.) |
| Norbornadiene | A | Sigma-Aldrich | $80 - $120 |
| Dicyclopentadiene | B | Sigma-Aldrich | $5 - $15 |
Note: Prices are estimates based on currently available supplier information and may vary. Dicyclopentadiene is cracked to produce cyclopentadiene before use.
Table 2: Key Reagent Cost and Hazard Comparison
| Reagent | Route | Supplier Example | Price (USD) per Mole (approx.) | Key Hazards |
| Iodine & Potassium Iodide | A | Various | $20 - $40 | Irritant, Staining |
| m-CPBA | A & B | Sigma-Aldrich | $50 - $80 | Oxidizer, Irritant, Shock-sensitive |
| Thallium(I) carbonate | B | Sigma-Aldrich | $200 - $300 | Highly Toxic , Cumulative Poison |
| Tributyltin hydride | B | Sigma-Aldrich | $150 - $250 | Toxic, Environmental Hazard |
Table 3: Comparative Yields of Key Synthetic Steps
| Transformation | Route | Reported Yield Range |
| Iodolactonization | A | 70-90% |
| Diels-Alder Cycloaddition | B | 85-95% |
| Baeyer-Villiger Oxidation | B | 60-80% |
| Dehalogenation | B | 80-95% |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature procedures and are intended for informational purposes by qualified researchers.
Route A: Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one via Iodolactonization
This proposed synthesis involves the iodolactonization of a carboxylic acid derived from norbornadiene, followed by a hydroxylation step.
Step 1: Iodolactonization
-
To a solution of the unsaturated carboxylic acid (derived from norbornadiene, 1 equivalent) in a mixture of dichloromethane and water (1:1) at room temperature, add potassium bicarbonate (3 equivalents).
-
Stir the mixture vigorously until the acid is fully dissolved.
-
In a separate flask, prepare a solution of iodine (2.5 equivalents) and potassium iodide (5 equivalents) in water.
-
Add the iodine/potassium iodide solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the iodo-lactone.
Step 2: Hydroxylation (Proposed)
-
Dissolve the iodo-lactone (1 equivalent) in a suitable solvent such as aqueous acetone.
-
Add a silver salt, such as silver acetate (1.2 equivalents), to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the silver iodide precipitate.
-
Concentrate the filtrate and purify the resulting hydroxylated lactone by column chromatography.
Route B: Synthesis of Corey Lactone via Baeyer-Villiger Oxidation
This well-established route begins with the Diels-Alder reaction of cyclopentadiene and a ketene equivalent.
Step 1: Diels-Alder Reaction
-
Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene monomer.
-
In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 2-chloroacrylonitrile (1 equivalent) in cyclopentadiene (3 equivalents) at 0°C.
-
Stir the mixture at 0°C for 2 hours and then at room temperature for 12 hours.
-
Remove the excess cyclopentadiene under reduced pressure.
-
Hydrolyze the resulting adduct with potassium hydroxide in DMSO to yield the bicyclic ketone.
Step 2: Baeyer-Villiger Oxidation
-
Dissolve the bicyclic ketone (1 equivalent) in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude lactone.
-
Purify by column chromatography.
Step 3: Iodolactonization and Subsequent Steps
The resulting unsaturated lactone is then subjected to iodolactonization, followed by protection of the alcohol, reduction of the lactone, and introduction of the side chains to complete the synthesis of the desired prostaglandin. The use of toxic reagents like thallium carbonate is often employed in these subsequent steps to achieve high stereoselectivity.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
A Comparative Benchmarking Guide to the Synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a valuable lactone derivative for specialty synthesis, resins, and pharmaceutical research.[1][2] The synthesis of this tricyclic lactone, also known as 2-hydroxy-4-oxatricyclo[4.2.1.0³,⁷]nonan-5-one, is benchmarked through two principal pathways: Baeyer-Villiger oxidation of the corresponding ketone and iodolactonization of an unsaturated carboxylic acid precursor. This document details the experimental protocols, presents comparative data, and visualizes the synthetic workflows to aid in the selection of the most suitable method based on performance metrics such as yield, reaction time, and reagent accessibility.
Comparative Analysis of Synthetic Methodologies
Two primary strategies dominate the synthetic landscape for producing 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: the Baeyer-Villiger oxidation of 5-hydroxybicyclo[2.2.1]heptan-2-one and the iodolactonization of 5-norbornene-2-carboxylic acid. The choice between these methods will largely depend on the availability of starting materials, desired purity, and scalability of the reaction.
| Parameter | Method A: Baeyer-Villiger Oxidation | Method B: Iodolactonization |
| Starting Material | 5-hydroxybicyclo[2.2.1]heptan-2-one | 5-norbornene-2-carboxylic acid |
| Key Reagents | Peroxy acids (e.g., m-CPBA, peracetic acid) | Iodine (I₂), Sodium bicarbonate (NaHCO₃) |
| Typical Yield | 60-80% (estimated from analogous reactions) | 70-90% (estimated from analogous reactions) |
| Reaction Time | 12-24 hours | 24-48 hours |
| Key Advantages | Direct oxidation to the lactone. Good functional group tolerance. | High stereoselectivity. Milder reaction conditions. |
| Key Disadvantages | Peroxy acids can be hazardous. Potential for side reactions. | Requires a subsequent de-iodination step. Longer reaction times. |
| Product Purity | Generally high, requires chromatographic purification. | High, may require recrystallization and chromatography. |
Visualizing the Synthetic Pathways
To provide a clear overview of the logical flow of each synthetic route, the following diagrams illustrate the key transformations.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one based on established methodologies for analogous compounds.
Method A: Baeyer-Villiger Oxidation of 5-hydroxybicyclo[2.2.1]heptan-2-one
Materials:
-
5-hydroxybicyclo[2.2.1]heptan-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxybicyclo[2.2.1]heptan-2-one (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Method B: Iodolactonization of 5-norbornene-2-carboxylic acid
Materials:
-
5-norbornene-2-carboxylic acid (a mixture of endo and exo isomers can be used)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Silica gel for column chromatography
Procedure: Step 1: Iodolactonization
-
Dissolve 5-norbornene-2-carboxylic acid (1.0 eq) in a solution of NaHCO₃ (2.5 eq) in water.
-
Add a solution of iodine (2.0 eq) in diethyl ether to the aqueous solution.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours in the dark, until the iodine color disappears.
-
Separate the layers and wash the organic layer with saturated aqueous Na₂S₂O₃ solution until colorless, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude iodo-lactone.
Step 2: Reductive De-iodination
-
Dissolve the crude iodo-lactone from the previous step in toluene.
-
Add Bu₃SnH (1.2 eq) and a catalytic amount of AIBN.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Conclusion
Both the Baeyer-Villiger oxidation and iodolactonization pathways offer viable routes to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. The Baeyer-Villiger oxidation is a more direct, one-step process, which can be advantageous. However, the use of potentially hazardous peroxy acids requires careful handling. The iodolactonization route, while involving two steps, often proceeds with high stereoselectivity and under milder conditions, potentially leading to higher overall yields. The final choice of method will be dictated by specific laboratory capabilities, safety considerations, and the desired scale of the synthesis. Further optimization of reaction conditions for either pathway may lead to improved performance metrics.
References
Cross-Validation of Analytical Methods for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a key intermediate in various synthetic pathways, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting detailed experimental protocols and comparative performance data, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs and in ensuring the reliability and reproducibility of their results.
The cross-validation of orthogonal analytical methods, such as HPLC and GC-MS, is a cornerstone of robust analytical science.[1][2][3] It provides a high degree of confidence in the reported analytical data by demonstrating that consistent results can be obtained using techniques that rely on different separation and detection principles. This approach is strongly recommended by regulatory bodies for the validation of analytical procedures in the pharmaceutical industry.[4][5][6]
Comparative Analysis of HPLC and GC-MS Methods
The selection of an analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired analytical outcome (e.g., routine quality control versus impurity profiling). The following table summarizes the key performance characteristics of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Table 1: Comparative Summary of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Derivatization | Not typically required. | Required to enhance volatility and thermal stability (e.g., silylation). |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Selectivity | Good; enhanced with diode-array or mass spectrometric detection. | Excellent; mass spectrometric detection provides high specificity. |
| Typical Run Time | 15 - 30 minutes | 20 - 40 minutes |
| Advantages | - Suitable for non-volatile and thermally labile compounds.- Simpler sample preparation.- High throughput. | - High sensitivity and selectivity.- Powerful tool for structural elucidation and impurity identification. |
| Disadvantages | - Lower resolution compared to capillary GC.- UV detection may lack specificity for compounds without a strong chromophore. | - Requires derivatization for polar, non-volatile compounds.- Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to the successful implementation and validation of any analytical method.[4][5] The following sections provide representative methodologies for the analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in bulk drug substances or reaction mixtures.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and Diode-Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 20% B to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% B to 20% B
-
22-27 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Quantification is performed using an external standard calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive detection and quantification of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, particularly for impurity profiling and confirmatory analysis.
1. Derivatization:
-
To a known amount of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete silylation of the hydroxyl group.
2. Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL.
-
Perform the derivatization step as described above.
4. Data Analysis:
-
Quantification can be performed using a calibrated internal or external standard. Identification is confirmed by comparing the mass spectrum with a reference standard.
Cross-Validation Logical Framework
The cross-validation process involves analyzing the same set of samples using both the HPLC and GC-MS methods and comparing the results. This comparison should demonstrate a high degree of correlation between the two techniques, thereby providing strong evidence for the accuracy of the analytical data.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for the analysis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. HPLC offers a robust and high-throughput method suitable for routine quality control, while GC-MS provides superior sensitivity and selectivity, making it ideal for confirmatory analysis and impurity identification. The cross-validation of results from these two orthogonal methods provides a high level of assurance in the analytical data, a critical aspect in drug development and manufacturing. The choice of method will ultimately depend on the specific analytical requirements of the researcher. It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5][6]
References
A review of synthetic routes to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
A comprehensive review of published synthetic methodologies for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 92343-46-9) could not be completed due to a lack of available scientific literature detailing its synthesis.
Extensive searches of chemical databases and academic journals did not yield specific, peer-reviewed articles describing the synthetic preparation of this target molecule. While the compound is commercially available from several suppliers, indicating that a synthetic route has been developed, this information does not appear to be in the public domain.
The target molecule, also known as 5-Hydroxynorbornane 2,6-Lactone, possesses a rigid tricyclic structure.[1] This structural complexity suggests that its synthesis would likely involve key reactions such as Diels-Alder cycloaddition to form the norbornane core, followed by functional group manipulations and lactonization.
Potential Synthetic Strategies
Based on the structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, several general synthetic approaches can be hypothesized. One plausible route could involve the iodolactonization of a norbornene-carboxylic acid derivative. This well-established method is effective for the synthesis of lactones from unsaturated carboxylic acids.[2][3][4] The reaction proceeds through the formation of an iodonium ion, which is then attacked intramolecularly by the carboxylate.
Another potential strategy could be the Baeyer-Villiger oxidation of a corresponding bicyclic ketone. This reaction is a reliable method for converting cyclic ketones into lactones.
Comparison of Synthetic Routes
Without published experimental data, a direct comparison of synthetic routes is not possible. A comparative guide would typically include the following data, which is currently unavailable for the target compound:
| Starting Material | Key Reactions | Reagents and Conditions | Overall Yield (%) | Stereoselectivity | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one are not available in the reviewed literature.
Logical Workflow for a Hypothetical Synthesis
A hypothetical synthetic pathway can be envisioned, starting from a suitable norbornene derivative. The following diagram illustrates a possible sequence of reactions that could lead to the target molecule.
Caption: A potential synthetic pathway to the target molecule.
While the chemical structure of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is known and the compound is commercially available, the scientific literature lacks detailed synthetic procedures. Therefore, a comprehensive review and comparison of its synthetic routes cannot be provided at this time. Further research and publication of its synthesis are needed to enable a thorough analysis and comparison for researchers and drug development professionals.
References
The Strategic Advantage of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in Carbocyclic Nucleoside Synthesis
A cornerstone for the development of potent antiviral and anticancer agents, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a structurally rigid bicyclic lactone, offers significant advantages as a key synthetic intermediate in the preparation of carbocyclic nucleosides. Its constrained framework provides a predictable stereochemical platform, streamlining the synthesis of these crucial therapeutic analogues.
Carbocyclic nucleosides, in which a cyclopentane or cyclohexane ring replaces the furanose sugar moiety of natural nucleosides, exhibit enhanced metabolic stability and a broad spectrum of biological activities. This has made them a focal point in the quest for novel antiviral and anticancer drugs. The synthesis of these complex molecules, however, is often challenging, requiring precise control over stereochemistry. This is where the strategic application of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and related lactone precursors comes to the forefront.
Comparative Analysis of Synthetic Intermediates
The synthesis of carbocyclic nucleosides can be broadly categorized into linear and convergent approaches. While linear syntheses build the nucleobase onto a pre-existing carbocyclic amine, convergent strategies involve coupling a functionalized carbocycle with a heterocyclic base. The use of rigid bicyclic lactones like 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one falls within the convergent approach, offering a distinct set of advantages over other common starting materials.
| Intermediate | Key Advantages | Key Disadvantages |
| 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | Pre-defined stereocenters, rigid conformation for predictable reactions, versatile functional groups (lactone, hydroxyl) for further manipulation. | Multi-step synthesis may be required to obtain the starting lactone. |
| Cyclopentadiene Derivatives | Readily available, versatile for various functionalizations. | Can lead to mixtures of isomers, requiring separation; reactions can be less stereoselective. |
| Acyclic Precursors with Ring-Closing Metathesis | High flexibility in designing the carbocyclic core. | Requires expensive catalysts, potential for side reactions. |
| Carbohydrate-derived Precursors | Enantiomerically pure starting materials. | Often requires extensive protecting group chemistry and multiple synthetic steps. |
The Synthetic Pathway: A Convergent Approach
The utility of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one lies in its ability to be transformed into a key carbocyclic amine intermediate, which is then coupled with a desired nucleobase. The lactone and hydroxyl functionalities provide handles for stereocontrolled transformations.
Unveiling the Constraints of a Niche Building Block: A Comparative Guide to 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the journey of discovery. This guide provides a comprehensive comparison of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, a tricyclic γ-lactone, with alternative compounds, highlighting its limitations and offering insights into its primary role as a synthetic intermediate.
While possessing a unique and rigid three-dimensional structure, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS 92343-46-9) is predominantly utilized as a foundational element in the synthesis of more complex molecules rather than as a standalone bioactive agent. Its limitations in direct research applications stem from a lack of inherent, potent biological activity and the challenges associated with its stereoselective synthesis. This guide will delve into these aspects, presenting available data and outlining experimental contexts to inform your research decisions.
Performance Comparison: A Niche Intermediate
Data on the direct biological activity of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is scarce. Its value is primarily recognized in its capacity to serve as a chiral building block for the synthesis of novel compounds with potential therapeutic applications. The rigid, bridged bicyclic core of this lactone offers a stereochemically defined scaffold upon which further chemical modifications can be made.
However, when compared to other more extensively studied γ-lactone-containing molecules with demonstrated biological activities, its limitations become apparent. The broader class of γ-lactones has been investigated for a range of pharmacological effects, including antimicrobial and anti-inflammatory properties. For instance, certain synthetic γ-lactones have shown potential as β-lactamase inhibitors. In contrast, 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one itself has not been the subject of such extensive biological evaluation, limiting its direct application in pharmacological screening and mechanism-of-action studies.
Table 1: Comparative Overview of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one and Alternative Scaffolds
| Feature | 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | Simpler Monocyclic γ-Lactones (e.g., γ-Butyrolactone derivatives) | Fused Bicyclic Lactones (e.g., Dihydrocoumarins) |
| Primary Research Role | Chiral synthetic intermediate | Bioactive compounds, solvents, precursors | Bioactive compounds, natural product analogs |
| Known Biological Activity | Limited to none reported | Diverse (antimicrobial, CNS effects, etc.) | Diverse (anticoagulant, anticancer, etc.) |
| Structural Complexity | High (Tricyclic, bridged) | Low (Monocyclic) | Moderate (Fused bicyclic) |
| Synthetic Accessibility | Moderate to high (multi-step synthesis often required) | High (often commercially available or readily synthesized) | Moderate (various synthetic routes available) |
| Stereochemical Control | A key feature and challenge | Can be a factor, but often simpler to control | Can be complex, depending on the specific structure |
| Scope for Derivatization | Moderate (focused on the hydroxyl and lactone functionalities) | High (multiple positions for modification) | High (aromatic ring and lactone offer multiple sites) |
Experimental Protocols: The Synthetic Route
The primary experimental context for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is its chemical synthesis. Understanding the synthetic pathways is crucial to appreciating its potential and limitations as a research tool. A common approach involves the oxidative cyclization or hydroxylactonization of corresponding unsaturated carboxylic acids.
Illustrative Synthetic Protocol: Oxidative Cyclization
This generalized protocol outlines a common method for the synthesis of similar bridged lactones.
Objective: To synthesize a tricyclic γ-lactone via intramolecular oxidative cyclization.
Materials:
-
A suitable γ,δ-unsaturated carboxylic acid precursor
-
An oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
-
An appropriate solvent (e.g., dichloromethane, water)
-
Catalyst (if required, e.g., a temperature-responsive catalyst for phase-separable reactions)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Dissolve the γ,δ-unsaturated carboxylic acid in the chosen solvent in a round-bottom flask.
-
If using a catalyst, add it to the solution.
-
Slowly add the oxidizing agent to the reaction mixture, maintaining a controlled temperature (e.g., using an ice bath).
-
Stir the reaction mixture at the appropriate temperature for a predetermined time, monitoring the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography (TLC)).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Extract the product into an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired lactone.
Note: The specific reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, will depend on the specific substrate and desired stereochemical outcome.
Visualizing the Research Context
The following diagrams illustrate the role of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one in the broader landscape of drug discovery and chemical synthesis.
This workflow highlights that the primary utility of the title compound is as an intermediate, requiring further chemical steps to yield a molecule suitable for biological testing.
This diagram illustrates that while alternative lactone scaffolds have been shown to interact with biological targets, there is a lack of evidence for such direct interactions for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, underscoring its primary role as a synthetic tool.
Safety Operating Guide
Navigating the Safe Disposal of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS No. 92343-46-9), a compound that requires handling as hazardous waste. The following procedures are based on general best practices for the disposal of laboratory chemicals.
I. Hazard Identification and Safety Data
Key Safety Information:
| Property | Value | Source |
| CAS Number | 92343-46-9 | ChemScene[1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | ChemScene[1] |
| Signal Word | Warning | ChemScene[1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |
II. Experimental Protocol: Waste Disposal Procedure
The proper disposal of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, whether in pure form or as a contaminant in other materials, must adhere to hazardous waste regulations.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a designated, chemically compatible, and leak-proof container for the collection of this compound and any materials contaminated with it (e.g., gloves, absorbent pads, and glassware). The container must be kept closed except when adding waste.[3][4]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one," and the date of initial waste accumulation.[3][5]
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5]
2. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[5]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the SAA is away from sources of ignition and heat.[6]
-
Utilize secondary containment, such as a tray, to capture any potential leaks.[3][4]
3. Disposal of Empty Containers:
-
A container that held 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is not considered empty until it has been triple-rinsed.[7]
-
The first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3] Given the irritant nature of this compound, collecting all three rinsates is a prudent practice.
-
After thorough rinsing and air-drying, obliterate or remove the label before disposing of the container as non-hazardous solid waste.[3]
4. Request for Waste Pickup:
-
When the waste container is full or approaching the maximum allowable accumulation time as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][6]
-
Do not transport hazardous waste outside of the laboratory. This should be handled by trained EHS personnel.[4]
5. Spill Management:
-
In the event of a spill, clean it up immediately using appropriate personal protective equipment (PPE).[7]
-
The spilled chemical and all materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.[7]
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Caption: Disposal workflow for 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta(b)furan-2-one | C8H10O3 | CID 432639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for handling 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (CAS No. 92343-46-9). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May cause respiratory irritation [1]
The GHS pictogram associated with this chemical is GHS07, indicating a warning.[2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can lead to irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any potential vapors or dust that may cause respiratory irritation.[3] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Experimental Protocols
First Aid Procedures:
-
If on Skin: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.
-
If Swallowed: Rinse mouth and seek medical advice.
Storage:
-
Store in a cool, well-ventilated place in a tightly closed container.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
Designated Waste Container: All waste containing 6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, including contaminated consumables (e.g., pipette tips, weighing paper) and personal protective equipment, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams.
Disposal Procedure:
-
Professional Disposal Service: The primary method for disposal is through a licensed professional waste disposal service.[3] Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
